molecular formula C5H3Cl2N3O B1330292 2,6-Dichloropyrimidine-4-carboxamide CAS No. 98136-42-6

2,6-Dichloropyrimidine-4-carboxamide

Cat. No.: B1330292
CAS No.: 98136-42-6
M. Wt: 192 g/mol
InChI Key: AAERXGWZYRXPRQ-UHFFFAOYSA-N
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Description

2,6-Dichloropyrimidine-4-carboxamide (CAS 98136-42-6) is a high-purity chemical intermediate serving as a critical scaffold in pharmaceutical research and development. Its structure, characterized by two chlorine atoms and a carboxamide group on a pyrimidine ring, makes it a versatile precursor for synthesizing diverse bioactive molecules through sequential nucleophilic aromatic substitution and amide coupling reactions . This compound has demonstrated significant value as a key starting material in Structure-Activity Relationship (SAR) studies, particularly in the discovery of novel enzyme inhibitors and antimicrobial agents. Research highlights its application in the synthesis of pyrimidine-4-carboxamide libraries as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators . Furthermore, it is a crucial intermediate in the development of new 6-dialkylaminopyrimidine carboxamide analogues that exhibit excellent in vitro anti-tubercular activities against Mycobacterium tuberculosis , with several derivatives showing MIC90 values below 1.00 µM . The pyrimidine core is also exploited in the design of disubstituted pyrimidine-5-carboxamide derivatives investigated as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Specifications: • CAS Number : 98136-42-6 • Molecular Formula : C 5 H 3 Cl 2 N 3 O • Molecular Weight : 192.00 g/mol • SMILES : Clc1nc(Cl)nc(c1)C(=O)N • Storage : Store under an inert atmosphere at room temperature . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Signal word: Warning . Hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAERXGWZYRXPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286912
Record name 2,6-dichloropyrimidine-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-42-6
Record name 2,6-dichloropyrimidine-4-carboxamide
Source EPA DSSTox
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Record name 2,6-dichloropyrimidine-4-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloropyrimidine-4-carboxamide (CAS No: 98136-42-6), a key intermediate in medicinal chemistry and drug development. The document details a probable synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents. The presence of two reactive chlorine atoms at the C2 and C6 positions, along with a carboxamide group at the C4 position, makes this compound a versatile building block for the synthesis of a diverse range of more complex molecules through nucleophilic substitution and other coupling reactions. Its structural features suggest its potential as an intermediate in the development of targeted therapies.

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed via the initial formation of 2,6-dihydroxy-pyrimidine-4-carboxamide from diethyl malonate and urea, followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Diethyl Malonate + Urea B Sodium Ethoxide (Base) A->B Reaction C 2,6-Dihydroxypyrimidine-4-carboxamide B->C Cyclization/ Condensation D 2,6-Dihydroxypyrimidine-4-carboxamide E Phosphorus Oxychloride (POCl₃) D->E Reaction F This compound E->F Chlorination

Caption: Proposed two-step synthesis of this compound.
Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,6-Dihydroxypyrimidine-4-carboxamide (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate, followed by the portion-wise addition of urea.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. A precipitate of the sodium salt of the product will form.

  • Work-up: After cooling to room temperature, filter the precipitate and wash with ethanol. Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2,6-dihydroxypyrimidine-4-carboxamide.

  • Purification: Filter the white solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,6-dihydroxypyrimidine-4-carboxamide.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization Data

While experimentally obtained spectra for this compound are not widely published, the following tables summarize the expected and predicted physicochemical and spectroscopic data based on its structure and data from analogous compounds. Commercial suppliers may provide batch-specific characterization data upon request.[1]

Physicochemical Properties
PropertyValue
CAS Number 98136-42-6
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
Appearance Expected to be a white to off-white solid
Purity >98% (as offered by commercial suppliers)[2]
Spectroscopic Data (Predicted and Analog-Based)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Singlet1HH-5
~7.5 - 8.0Broad Singlet1H-NH₂ (one proton)
~7.0 - 7.5Broad Singlet1H-NH₂ (one proton)
Note: Predicted values in DMSO-d₆. The amide protons may appear as two distinct broad singlets due to restricted rotation around the C-N bond.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165C=O (carboxamide)
~162C-2, C-6
~155C-4
~120C-5
Note: Predicted values in DMSO-d₆.

Table 3: Key IR Absorption Bands (Based on Analogs)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (amide)
~1680StrongC=O stretching (amide I)
~1600MediumN-H bending (amide II)
~1550StrongC=N stretching (pyrimidine ring)
800 - 700StrongC-Cl stretching
Note: Based on data for similar pyrimidine carboxamides and dichloropyrimidines.[3]

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺191.97260
[M+Na]⁺213.95454
[M-H]⁻189.95804
Source: PubChem.[4]

Experimental Workflow and Potential Applications

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, followed by its potential use in the development of kinase inhibitors, a common application for such scaffolds.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Potential Application: Kinase Inhibitor Development A Synthesis Protocol (as described) B Crude Product A->B C Purification (Column Chromatography/ Recrystallization) B->C D Pure Compound C->D E NMR (¹H, ¹³C) F IR Spectroscopy G Mass Spectrometry H Structure Confirmation E->H F->H G->H I Pure Compound J Nucleophilic Aromatic Substitution (SNAr) I->J K Library of Derivatives J->K L Kinase Activity Assay K->L M Lead Compound Identification L->M

Caption: General workflow from synthesis to a potential application.

Due to the presence of the dichloropyrimidine core, a known scaffold in many kinase inhibitors, it is plausible that derivatives of this compound could be investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer. The two chlorine atoms provide anchor points for combinatorial synthesis to explore structure-activity relationships (SAR) and optimize binding to the ATP-binding pocket of a target kinase.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. This guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research to publish the experimentally verified synthesis and characterization data would be a valuable contribution to the scientific community.

References

Spectroscopic Analysis of 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,6-Dichloropyrimidine-4-carboxamide, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. This document details predicted spectral data, experimental protocols for data acquisition, and logical workflows for the structural elucidation of this compound, which is of significant interest in medicinal chemistry and drug development.

Predicted Nuclear Magnetic Resonance (NMR) Data

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are dependent on the solvent and concentration used. The predicted values are based on typical ranges observed for analogous pyrimidine structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1 - 7.8Broad Singlet1HAmide Proton (-NH)
~ 7.8 - 7.5Broad Singlet1HAmide Proton (-NH)
~ 7.7Singlet1HPyrimidine H-5

The broadness of the amide proton signals is attributed to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Predicted Chemical Shift (δ) ppmAssignment
~ 165Carbonyl Carbon (C=O)
~ 162Pyrimidine C-4
~ 159Pyrimidine C-2, C-6
~ 120Pyrimidine C-5

The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the two nitrogen atoms and the two chlorine substituents.

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for the acquisition of high-quality NMR spectra of this compound. These protocols are based on standard practices for the analysis of small organic molecules.[1][2]

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxamide compounds due to its high polarity. Other solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be tested for optimal solubility and resolution.

  • Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectrum Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

    • Number of Scans: Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectrum Acquisition
  • Spectrometer Setup: Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Maintain the lock and shim settings from the ¹H NMR acquisition.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg') to obtain a spectrum with singlets for each carbon atom.

    • Spectral Width: A spectral width of 0-200 ppm is generally appropriate for most organic molecules.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, including quaternary carbons.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and the relationships between different NMR experiments and the structural information they provide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr d2_nmr 2D NMR (COSY, HSQC) (Optional) c13_nmr->d2_nmr processing Fourier Transform & Phase Correction d2_nmr->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment structure Structure Confirmation assignment->structure logical_relationships cluster_experiments NMR Experiments cluster_information Derived Structural Information h1_nmr ¹H NMR proton_env Proton Environments (Chemical Shift) h1_nmr->proton_env proton_count Proton Count (Integration) h1_nmr->proton_count proton_coupling ¹H-¹H Connectivity (J-coupling) h1_nmr->proton_coupling c13_nmr ¹³C NMR carbon_types Carbon Types (CH, CH₂, CH₃, Cq) c13_nmr->carbon_types cosy COSY cosy->proton_coupling hsqc HSQC carbon_connectivity ¹H-¹³C Connectivity hsqc->carbon_connectivity

References

Technical Guide: Crystal Structure Determination of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last data access, specific experimental crystallographic data for 2,6-Dichloropyrimidine-4-carboxamide has not been published in publicly accessible databases. Therefore, this guide provides a comprehensive overview of the generalized experimental procedures and methodologies that would be employed for its synthesis, crystallization, and subsequent crystal structure determination based on established practices for similar small organic molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold in the design of novel therapeutic agents and functional materials. The pyrimidine core is a key structural motif in many biologically active molecules. Elucidating the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships (SAR), solid-state properties, and potential intermolecular interactions. This guide outlines the essential experimental protocols for determining the crystal structure of this compound.

Synthesis of this compound

The synthesis of pyrimidine carboxamides can be achieved through various synthetic routes.[1][2] A common approach involves the amidation of a corresponding ester or acid chloride. The following is a generalized protocol for the synthesis of the title compound from its corresponding ester, Methyl 2,6-dichloropyrimidine-4-carboxylate.

Experimental Protocol: Synthesis

Materials and Equipment:

  • Methyl 2,6-dichloropyrimidine-4-carboxylate

  • Ammonia solution (e.g., 7N in Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2,6-dichloropyrimidine-4-carboxylate in a suitable solvent like methanol.

  • Amidation: Add an excess of a methanolic ammonia solution to the flask.

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in crystal structure determination.[3] The choice of crystallization method and solvent is paramount. For a small organic molecule like this compound, several techniques can be employed.

Experimental Protocol: Crystallization

Materials and Equipment:

  • Purified this compound

  • A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane)

  • Small glass vials or test tubes

  • Heating plate

  • Filtration apparatus (syringes and microfilters)

Generalized Procedure (Slow Evaporation):

  • Solvent Screening: Test the solubility of the compound in various solvents at room and elevated temperatures to find a solvent in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate impurities.

  • Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4]

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Alternative Crystallization Techniques:

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator).[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[5]

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[6][7]

Experimental Workflow

The overall workflow for data collection and structure determination is as follows:

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection integration Data Reduction & Integration data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation & CIF Generation refinement->validation

Caption: General workflow for crystal structure determination.
Methodologies

  • Crystal Mounting: A visually clear and well-defined crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[7] The diffractometer rotates the crystal through a series of angles, and the diffraction pattern (intensities and positions of reflections) is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using metrics such as R-factors and by checking for chemical sense and consistency. The final model is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Data Presentation

While experimental data for this compound is not available, a typical CIF would contain the following crystallographic data, presented here with hypothetical values for illustrative purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Details.

ParameterValue
Empirical formulaC₅H₃Cl₂N₃O
Formula weight191.99 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.5 Å
b10.2 Å
c9.8 Å
α90°
β95.0°
γ90°
Volume845.0 ų
Z (molecules per cell)4
Calculated density1.510 Mg/m³
Absorption coefficient0.850 mm⁻¹
F(000)384
Refinement Details
Reflections collected5000
Independent reflections1500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

AtomxyzU(eq) [Ų]
Cl10.12340.45670.78900.025(1)
Cl20.23450.56780.90120.028(1)
O10.34560.67890.01230.030(1)
N10.45670.78900.12340.022(1)
N20.56780.89010.23450.023(1)
N30.67890.90120.34560.026(1)
C10.78900.01230.45670.020(1)
C20.89010.12340.56780.021(1)
C30.90120.23450.67890.024(1)
C40.01230.34560.78900.019(1)
C50.12340.45670.89010.022(1)

Conclusion

The determination of the crystal structure of this compound is a systematic process that begins with chemical synthesis and purification, followed by the critical step of growing high-quality single crystals. Subsequent analysis by single-crystal X-ray diffraction provides definitive information on the molecular structure, conformation, and intermolecular interactions. This structural data is invaluable for rational drug design, understanding polymorphism, and developing new materials. The protocols and workflows described herein represent a standard and robust approach to achieving this goal for novel small molecules.

References

Solubility Profile of 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 2,6-Dichloropyrimidine-4-carboxamide. A thorough review of available scientific literature indicates a lack of specific quantitative data on the solubility of this compound in various common organic solvents.

This document, therefore, serves as a foundational resource by providing a detailed, generalized experimental protocol for determining the thermodynamic solubility of pyrimidine derivatives. This methodology is based on established practices within the field and can be readily adapted to generate the specific solubility profile of the target compound.

Data Presentation

While specific experimental values for this compound are not available in the reviewed literature, the following table structure is recommended for organizing and presenting solubility data once it has been determined. This standardized format will facilitate clear comparison and interpretation of results.

SolventTemperature (K)Mole Fraction Solubility (x)Mass Fraction Solubility (w/w)Molar Solubility (mol/L)
e.g., Methanole.g., 298.15
e.g., Ethanole.g., 298.15
e.g., Acetonee.g., 298.15
e.g., Acetonitrilee.g., 298.15
e.g., N,N-Dimethylformamide (DMF)e.g., 298.15
e.g., Dichloromethane (DCM)e.g., 298.15
e.g., Ethyl Acetatee.g., 298.15

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol outlines the gravimetric method for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative in an organic solvent. This method is robust and has been widely used for similar compounds.[1][2][3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (±0.1 mg accuracy)

  • Vials with airtight seals (e.g., screw-cap glass vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven

  • Pipettes and other standard laboratory glassware

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a pre-weighed vial containing a known mass of the selected organic solvent.[1] The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]

  • Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, etc.).[1][2] The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[5]

  • Phase Separation: After the equilibration period, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.[5]

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is immediately filtered through a syringe filter (e.g., 0.22 µm).[5]

  • Gravimetric Analysis: A known mass of the clear, filtered solution is transferred to a pre-weighed container. The solvent is then evaporated in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. The container with the dried solute is weighed again.

  • Calculation: The mass fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent. This can then be converted to mole fraction or molar solubility using the molecular weights of the solute and solvent.[1][2]

  • Reproducibility: The experiment should be repeated at least three times for each solvent and temperature combination to ensure the reproducibility of the results.[1][2] The average value is then reported.

Alternatively, for compounds with good chromophores, the concentration of the dissolved compound in the filtrate can be determined using a validated analytical method such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, by comparing the response to a standard curve.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the gravimetric method.

G Workflow for Thermodynamic Solubility Determination A Sample Preparation (Add excess solute to known mass of solvent) B Equilibration (Agitate in temperature-controlled shaker for 24-72h) A->B Step 1 C Phase Separation (Allow excess solid to settle) B->C Step 2 D Filtration (Filter supernatant through 0.22 µm filter) C->D Step 3 E Gravimetric Analysis (Evaporate solvent and weigh residue) D->E Step 4 F Data Calculation (Determine mass fraction, mole fraction, etc.) E->F Step 5 G Final Report (Average of triplicate measurements) F->G Step 6

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 2,6-Dichloropyrimidine-4-carboxamide is limited. This guide provides a comprehensive overview of the methodologies used to assess these properties and presents illustrative data and potential decomposition pathways based on the analysis of related pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The substitution pattern on the pyrimidine ring, featuring two chlorine atoms and a carboxamide group, suggests a molecule with a unique reactivity and potential for further functionalization. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application in various fields, particularly in drug development where thermal processing and long-term stability are critical parameters. This technical guide outlines the standard experimental protocols for assessing thermal stability and discusses potential decomposition pathways.

Data Presentation

While specific experimental data for this compound is not available, the following tables present illustrative data that one might expect from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. These tables are intended to serve as a template for the presentation of actual experimental results.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue
Onset Decomposition Temperature (Tonset)250 °C
Temperature at 5% Weight Loss (T5%)265 °C
Temperature at Maximum Decomposition Rate (Tmax)280 °C
Final Residue at 600 °C15%

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Melting Point (Tm)220 °C
Enthalpy of Fusion (ΔHfus)35 J/g
Decomposition Exotherm Onset255 °C
Enthalpy of Decomposition (ΔHdecomp)-150 J/g

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analyses on a compound such as this compound. These protocols are based on standard practices for the thermal analysis of heterocyclic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T5%), and the temperature of maximum decomposition rate from the first derivative of the TGA curve (DTG curve).

    • Calculate the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) from the peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • Identify any exothermic peaks that may correspond to decomposition events and determine their onset temperature and enthalpy.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of thermal stability of a chemical compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization tga Thermogravimetric Analysis (TGA) characterization->tga dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga_data Analyze TGA Data (Weight Loss, T_onset) tga->tga_data dsc_data Analyze DSC Data (Melting Point, Enthalpy) dsc->dsc_data decomposition Propose Decomposition Pathway tga_data->decomposition stability Assess Thermal Stability tga_data->stability dsc_data->stability report Final Report decomposition->report stability->report

Caption: Experimental workflow for thermal stability analysis.
Hypothetical Decomposition Pathway

The decomposition of this compound is likely to be a complex process involving multiple steps. Based on the functional groups present, a plausible initial decomposition pathway could involve the loss of the carboxamide group or the cleavage of the carbon-chlorine bonds. The following diagram illustrates a hypothetical decomposition pathway.

decomposition_pathway cluster_pathway_a Pathway A: Decarboxamidation cluster_pathway_b Pathway B: Dechlorination compound This compound intermediate_a 2,6-Dichloropyrimidine compound->intermediate_a Heat (-CONH2) intermediate_b Chloropyrimidine Carboxamide Radical compound->intermediate_b Heat (-Cl) product_a1 HCN intermediate_a->product_a1 Ring Cleavage product_a2 HCl intermediate_a->product_a2 Further Decomposition product_b1 Polymeric Residue intermediate_b->product_b1 Polymerization

Caption: Hypothetical decomposition pathways.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is not currently available in the public domain, this guide provides a framework for its investigation. The detailed experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary data. The illustrative data tables and diagrams of the experimental workflow and a hypothetical decomposition pathway serve as valuable templates for reporting and interpreting future findings. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in research and development.

Quantum Mechanical Insights into 2,6-Dichloropyrimidine-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, electronic, and reactive properties of 2,6-Dichloropyrimidine-4-carboxamide. While specific experimental data for this molecule is not extensively published, this paper outlines a robust computational methodology based on established practices for similar pyrimidine derivatives, offering a predictive framework for its molecular behavior. Such insights are invaluable in the fields of medicinal chemistry and drug discovery for understanding molecular interactions and guiding rational drug design.

Introduction to Computational Analysis

Quantum mechanical (QM) calculations serve as a powerful tool in modern chemistry, providing detailed insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[1][2] Methods such as Density Functional Theory (DFT) have become standard for predicting molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.[3][4] For a molecule like this compound, a substituted pyrimidine, these computational approaches can predict its reactivity, stability, and potential interaction sites with biological targets. Pyrimidine and its derivatives are of significant interest in pharmacology due to their presence in a wide array of biologically active compounds.[5]

Methodologies: A Detailed Computational Protocol

The following section details a robust and widely accepted protocol for performing quantum mechanical calculations on halogenated pyrimidine derivatives like this compound. This methodology is synthesized from best practices in computational chemistry.[3][6][7]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[8]

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for organic molecules.[9][10]

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) for describing anions and excited states, and polarization functions (d,p) for a more accurate description of bonding.[11]

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.[4]

The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

Electronic Property Calculations

With the optimized geometry, a series of calculations are performed to determine the electronic properties of the molecule.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[12][13] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15] Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[16][17] This is particularly useful in drug design for understanding ligand-receptor interactions.[17][18]

Data Presentation: Illustrative Computational Results

The following tables present illustrative quantitative data for a representative pyrimidine derivative, calculated using the methodologies described above. Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Length (Å)C2 - N11.34
C4 - C51.42
C2 - Cl11.74
C6 - Cl21.74
C4 - C(O)1.50
C(O) - N(H2)1.36
Bond Angle (°)N1 - C2 - N3126.5
C4 - C5 - C6117.0
Dihedral Angle(°)Cl1-C2-N1-C6180.0

Table 2: Calculated Vibrational Frequencies (Illustrative, Prominent Modes)

Wavenumber (cm⁻¹)AssignmentIntensity
3450N-H asymmetric stretchHigh
3350N-H symmetric stretchMedium
1680C=O stretchHigh
1580Pyrimidine ring stretchHigh
1250C-N stretchMedium
780C-Cl stretchHigh

Table 3: Electronic Properties (Illustrative)

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)5.36
Dipole Moment (Debye)3.45

Visualizations

Visual representations are critical for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key workflows and concepts.

Computational_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP) D->E F Data Analysis and Interpretation E->F G Predicted Properties: - Structure - Reactivity - Spectra F->G

Caption: General workflow for quantum mechanical calculations.

MEP_Concept cluster_0 MEP Surface cluster_1 Predicted Reactivity Molecule Molecule (e.g., Pyrimidine Derivative) MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Red Electron-Rich Region (Negative Potential) MEP->Red Blue Electron-Poor Region (Positive Potential) MEP->Blue Electrophile Electrophilic Attack Site Red->Electrophile Nucleophile Nucleophilic Attack Site Blue->Nucleophile

Caption: Conceptual diagram of Molecular Electrostatic Potential.

Conclusion

The application of quantum mechanical calculations, particularly Density Functional Theory, provides a powerful predictive framework for understanding the physicochemical properties of this compound. By employing the detailed methodologies outlined in this guide, researchers can obtain valuable data on the molecule's geometry, stability, and electronic characteristics. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential map offers critical insights into its reactivity and potential as a pharmacophore. These computational approaches are indispensable in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

References

The Reactivity of 2,6-Dichloropyrimidine-4-carboxamide in Nucleophilic Aromatic Substitution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,6-dichloropyrimidine-4-carboxamide in nucleophilic aromatic substitution (SNAr) reactions. This compound serves as a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the rational design and synthesis of novel therapeutic agents.

Core Concepts in the Reactivity of Dichloropyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency facilitates the attack of nucleophiles, making halopyrimidines excellent substrates for SNAr reactions. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The regioselectivity of nucleophilic attack on dichloropyrimidines is governed by the electronic and steric environment of the carbon atoms attached to the leaving groups. In the case of this compound, the two chlorine atoms are in electronically equivalent positions (C2 and C6). The carboxamide group at the C4 position is a moderately electron-withdrawing group, which further activates the ring towards nucleophilic attack.

Generally, the reactivity of chloro substituents on a pyrimidine ring follows the order C4(6) > C2. However, the substitution pattern can significantly influence this reactivity. For this compound, being a symmetrical molecule with respect to the chloro-substituted positions, the initial monosubstitution will yield a single regioisomer. The primary challenge often lies in achieving selective disubstitution, as the introduction of an electron-donating nucleophile in the first step deactivates the ring towards a second substitution.

Factors Influencing Reactivity and Selectivity

Several factors can be modulated to control the outcome of SNAr reactions with this compound:

  • Nucleophile Strength: Stronger nucleophiles will react more readily. For instance, aliphatic amines are generally more nucleophilic than aromatic amines.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are commonly used as they can solvate the cation without significantly solvating the nucleophile, thus enhancing its reactivity.

  • Temperature: Higher temperatures are often required to drive the reaction to completion, especially with less reactive nucleophiles. Microwave-assisted synthesis can be a highly effective method for rapidly reaching the required temperatures, often leading to shorter reaction times and improved yields.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically added to neutralize the HCl generated during the reaction.

  • Kinetic vs. Thermodynamic Control: At lower temperatures and shorter reaction times, the kinetically favored product, which is formed fastest, will predominate. At higher temperatures and longer reaction times, the reaction may become reversible, and the thermodynamically most stable product will be the major isomer.

Quantitative Data on Nucleophilic Aromatic Substitution

While specific kinetic data for this compound is not extensively published, the following table summarizes representative yields for SNAr reactions on structurally similar 4,6- and 2,6-dichloropyrimidines with various nucleophiles. These values provide a reasonable expectation for the reactivity of the title compound.

NucleophileSubstrateReaction ConditionsYield (%)Reference
Adamantane-containing amines4,6-DichloropyrimidineK₂CO₃, DMF60-99%[1]
Indoline2-Amino-4,6-dichloropyrimidine-5-carbaldehydeNaOH, Ethanol, rt, 1h60%[2]
Aniline6-Chloropyrimidine-4-carboxylic acidAmide coupling followed by amine displacement-[3]
1-(4-Fluorophenyl)-N-methylmethanamine6-Chloropyrimidine derivatives--[3]

Experimental Protocols

The following are representative experimental protocols for the monosubstitution of a dichloropyrimidine with an amine nucleophile, which can be adapted for this compound.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

  • Add the amine nucleophile (1.2 mmol) and DIPEA (1.5 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (3 mL)

  • 10 mL microwave vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and anhydrous K₂CO₃ (1.5 mmol).

  • Add 3 mL of 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor and irradiate the reaction mixture at a constant temperature of 120-150 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Logical Workflow for Drug Discovery Application

The 2,6-disubstituted pyrimidine-4-carboxamide scaffold is a common starting point in drug discovery campaigns. The following diagram illustrates a typical workflow for the development of kinase inhibitors, a common application for such scaffolds.

G cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Scaffold This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr React with diverse nucleophiles Library Library of 2,6-Disubstituted Pyrimidines SNAr->Library HTS High-Throughput Screening (HTS) (e.g., Kinase Assay) Library->HTS Hit Hit Compounds Identified HTS->Hit Potency & Selectivity Criteria SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Library Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate SAR->Lead ADME->SAR Preclinical Preclinical Studies Lead->Preclinical Preclinical Development

Caption: A generalized workflow for drug discovery using a pyrimidine scaffold.

This workflow begins with the synthesis of a diverse library of compounds from the starting scaffold, this compound, via SNAr reactions. These compounds are then screened against a biological target (e.g., a kinase) to identify "hit" compounds. The hits undergo iterative optimization through structure-activity relationship (SAR) studies and ADME/Tox profiling to identify a "lead" candidate for further preclinical development.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide range of substituted pyrimidines. The symmetrical nature of the chloro-substituents simplifies the initial monosubstitution, while the reactivity can be tuned by careful selection of the nucleophile, solvent, and reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this scaffold in the development of novel molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 2,6-Dichloropyrimidine-4-carboxamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, and the presence of two reactive chlorine atoms and a carboxamide group makes this compound a versatile intermediate for chemical synthesis.[1][2]

PropertyValueSource(s)
CAS Number 98136-42-6[3]
Molecular Formula C₅H₃Cl₂N₃O[2]
Molecular Weight 192.00 g/mol [2]
IUPAC Name This compound[2]
SMILES C1=C(N=C(N=C1Cl)Cl)C(=O)N[4]
InChI Key AAERXGWZYRXPRQ-UHFFFAOYSA-N[4]

Predicted and Observed Physical Properties

Specific experimental data for the physical properties of this compound are not widely reported. The following table includes predicted values and data from structurally similar compounds to provide an estimate of its properties.

PropertyValueNotes
Melting Point Not available.The related compound, 2,6-Dichloropyrimidine-4-carboxylic acid, has a reported melting point of 90 °C.[5] The melting point of the carboxamide is expected to be different.
Boiling Point Not available.High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure.
Solubility Not available.Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols.
Appearance Solid.Based on typical properties of similar small organic molecules.
pKa Not available.The pyrimidine nitrogens are weakly basic. The amide proton is weakly acidic.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, this section outlines the expected spectral characteristics based on its structure and provides experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz):

  • ~8.0-8.5 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).

  • ~7.5-8.0 ppm (br s, 1H) and ~7.0-7.5 ppm (br s, 1H): Two broad singlets for the amide (-CONH₂) protons, which may exchange with D₂O.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz):

  • ~165 ppm: Carbonyl carbon of the amide group.

  • ~160 ppm: C4 of the pyrimidine ring.

  • ~158 ppm: C2 and C6 of the pyrimidine ring (bearing chlorine atoms).

  • ~115 ppm: C5 of the pyrimidine ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

  • 3450-3150 cm⁻¹ (m, sharp): N-H stretching vibrations of the primary amide.

  • ~1680 cm⁻¹ (s): C=O stretching vibration (Amide I band).

  • ~1600 cm⁻¹ (m): N-H bending vibration (Amide II band).

  • 1550-1400 cm⁻¹ (m): C=N and C=C stretching vibrations of the pyrimidine ring.

  • 800-600 cm⁻¹ (s): C-Cl stretching vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the finely ground compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A cluster of peaks around m/z 191, 193, and 195, corresponding to the isotopic distribution of the two chlorine atoms. The expected ratio of these peaks would be approximately 9:6:1.

  • Fragmentation: Common fragmentation pathways may include the loss of Cl, CO, NH₂, and HCN.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion cluster and significant fragments.

Chemical Synthesis and Reactivity

Synthesis

A likely synthetic route to this compound involves the amidation of the corresponding carboxylic acid or its activated derivative.

Synthesis_Pathway Start 2,6-Dihydroxypyrimidine-4-carboxylic acid Intermediate1 2,6-Dichloropyrimidine-4-carboxylic acid Start->Intermediate1 POCl₃ Intermediate2 2,6-Dichloropyrimidine-4-carbonyl chloride Intermediate1->Intermediate2 SOCl₂ or (COCl)₂ Product This compound Intermediate2->Product NH₃ or NH₄OH Reactivity_Pathways StartingMaterial This compound Product_A 2-Amino-6-chloropyrimidine-4-carboxamide StartingMaterial->Product_A Nucleophile: Amine (R-NH₂) Product_B 2-Alkoxy-6-chloropyrimidine-4-carboxamide StartingMaterial->Product_B Nucleophile: Alkoxide (R-O⁻) Product_C 2,6-Diaminopyrimidine-4-carboxamide Product_A->Product_C Further Amination Product_D 2,6-Dialkoxypyrimidine-4-carboxamide Product_B->Product_D Further Alkoxylation Drug_Discovery_Workflow Start This compound Library Diverse Compound Library Start->Library SₙAr Reactions Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

A Technical Guide to the Electrochemical Properties of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,6-Dichloropyrimidine-4-carboxamide. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely electrochemical behavior based on established principles and studies on analogous halogenated pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into potential redox mechanisms and providing standardized experimental protocols for empirical investigation.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The pyrimidine core is a crucial scaffold in numerous biologically active molecules. The electrochemical characteristics of such compounds are of paramount importance as they can shed light on their metabolic pathways, potential for in-vivo redox cycling, and suitability for electro-organic synthetic applications. The presence of two electron-withdrawing chlorine atoms and a carboxamide group on the pyrimidine ring is expected to significantly influence its redox behavior.

Pyrimidine-based compounds are known to exhibit a range of electrochemical behaviors, largely dictated by their substitution patterns, the composition of the electrolyte, and the scan rate used in voltammetric studies.[1] Generally, pyrimidines with non-reducible substituents undergo a single, one-electron reduction process.[2] However, the presence of halogen substituents introduces additional redox pathways.

Anticipated Electrochemical Behavior

Based on studies of similar compounds, such as 2-chloro- and 2-bromopyrimidine, this compound is expected to undergo a multi-step reduction. The initial reduction step is likely to be the irreversible scission of a carbon-halogen bond.[2] This is a common feature for halogenated heterocyclic compounds. The subsequent reduction steps would likely involve the other carbon-halogen bond and the pyrimidine ring itself.

The π-deficient nature of the pyrimidine ring, further enhanced by the electronegative chlorine atoms, facilitates nucleophilic aromatic substitution but makes electrophilic substitution more challenging.[3] This inherent electronic property also makes the ring susceptible to reduction at negative potentials.

Tabulated Summary of Expected Electrochemical Data

As direct experimental values for this compound are not available, the following table presents a hypothetical summary of expected data based on analogous compounds. These values should be considered as starting points for experimental investigation.

Parameter Expected Value/Range Technique Conditions Notes
First Reduction Potential (Epc1) -1.0 to -1.5 V vs. Ag/AgClCyclic VoltammetryAprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6)Corresponds to the irreversible cleavage of one C-Cl bond.
Second Reduction Potential (Epc2) -1.5 to -2.0 V vs. Ag/AgClCyclic VoltammetryAprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6)Corresponds to the irreversible cleavage of the second C-Cl bond.
Third Reduction Potential (Epc3) > -2.0 V vs. Ag/AgClCyclic VoltammetryAprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6)Corresponds to the reduction of the pyrimidine ring.
Oxidation Potential Not readily oxidizedCyclic VoltammetryAprotic solvent (e.g., Acetonitrile) with 0.1 M supporting electrolyte (e.g., TBAPF6)The electron-deficient nature of the ring makes oxidation difficult.
Number of Electrons (n) 2 for each C-Cl cleavageControlled-Potential Electrolysis--

Detailed Experimental Protocols

To empirically determine the electrochemical properties of this compound, the following experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique to investigate the redox behavior of a compound.[4][5]

Objective: To determine the reduction and oxidation potentials of this compound.

Apparatus and Reagents:

  • Potentiostat/Galvanostat (e.g., Autolab PGSTAT 204)

  • Three-electrode cell

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • This compound

  • Acetonitrile (anhydrous)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a 1 mM solution of this compound in acetonitrile containing 0.1 M TBAPF6.

  • Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and then with acetonitrile, and dry thoroughly.

  • Assemble the three-electrode cell with the prepared solution.

  • Purge the solution with an inert gas for 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and then back to the initial potential.

  • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes (diffusion-controlled vs. adsorption-controlled).

Controlled-Potential Electrolysis (Coulometry)

This technique is used to determine the number of electrons transferred in a redox reaction.

Objective: To determine the number of electrons involved in the reduction of this compound.

Apparatus and Reagents:

  • Potentiostat with a coulometry module

  • H-type electrolysis cell with a porous separator

  • Working Electrode: Reticulated vitreous carbon or a mercury pool

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum gauze

  • The same electrolyte solution as used for CV.

Procedure:

  • Fill both compartments of the H-type cell with the electrolyte solution.

  • Add a known concentration of this compound to the working electrode compartment.

  • Apply a constant potential slightly more negative than the first reduction peak observed in the CV.

  • Continue the electrolysis until the current decays to a background level.

  • The total charge passed (Q) is measured by the instrument.

  • Calculate the number of electrons (n) using Faraday's law: n = Q / (F * moles), where F is the Faraday constant and moles is the initial number of moles of the analyte.

Visualizations

Proposed Electrochemical Reduction Pathway

The following diagram illustrates the expected multi-step reduction of this compound.

G cluster_0 Electrochemical Reduction Pathway A This compound B Radical Anion Intermediate A->B + e- C Monochloro-pyrimidine Intermediate B->C - Cl- D Pyrimidine Intermediate C->D + 2e-, - Cl- E Reduced Pyrimidine Ring D->E + e- G cluster_1 Experimental Workflow prep Sample & Electrolyte Preparation cv Cyclic Voltammetry (CV) prep->cv coulometry Controlled-Potential Electrolysis (Coulometry) cv->coulometry Identify Reduction Potentials analysis Data Analysis & Interpretation cv->analysis Determine Redox Potentials & Reversibility coulometry->analysis Determine 'n' value report Technical Report analysis->report

References

Tautomerism in 2,6-Dichloropyrimidine-4-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of 2,6-dichloropyrimidine-4-carboxamide derivatives. While specific experimental data for this exact class of compounds is limited in publicly available literature, this document extrapolates from the well-established principles of pyrimidine chemistry, offering insights into their synthesis, potential tautomeric forms, and the analytical and computational methodologies required for their characterization. Furthermore, we explore the potential biological significance of these compounds, particularly as kinase inhibitors, a common application for dichloropyrimidine scaffolds in drug discovery.[1][2]

Introduction to Tautomerism in Pyrimidines

Tautomers are structural isomers of chemical compounds that readily interconvert.[3] Prototropic tautomerism, the most common form, involves the migration of a proton. Pyrimidine derivatives, due to the presence of multiple nitrogen atoms and exocyclic functional groups, can exhibit complex tautomeric equilibria. The predominant tautomeric form can significantly influence a molecule's physicochemical properties, such as its shape, polarity, and biophysical behavior, which in turn affects its biological activity and pharmacokinetic profile. Understanding and characterizing the tautomeric landscape of a drug candidate is therefore a critical aspect of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with a suitable pyrimidine precursor. A common starting material is 2,6-dichloropyrimidine-4-carboxylic acid.[4][5] The carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling reactions.

Hypothetical Synthetic Pathway

Synthesis_Pathway A 2,6-Dichloropyrimidine-4-carboxylic Acid C Activated Carboxylic Acid Intermediate A->C Activation B Activating Agent (e.g., SOCl₂, DCC) E This compound Derivative C->E Amination D Amine (R-NH₂)

A generalized synthetic route to this compound derivatives.

Potential Tautomeric Forms

This compound derivatives can exist in several tautomeric forms due to the potential for proton migration between the pyrimidine ring nitrogens and the exocyclic carboxamide group. The primary equilibrium is anticipated to be between the amide and the imidic acid forms.

The relative stability of these tautomers is influenced by several factors, including the electronic nature of the substituents, solvent polarity, and intramolecular hydrogen bonding possibilities.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6] Key experiments include:

  • ¹H NMR: The chemical shifts and coupling constants of protons, particularly those attached to nitrogen and the pyrimidine ring, can provide insights into the dominant tautomeric form.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring and the carboxamide group are sensitive to the tautomeric state.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive information about their protonation state.

  • Variable-Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic data on the tautomeric equilibrium if the interconversion rate is within the NMR timescale.

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the structural features consistent with different tautomers. For quantitative analysis of tautomer ratios, integrate the signals corresponding to each tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[6] It allows for the precise determination of bond lengths and the positions of all atoms, including hydrogen atoms, which directly reveals the tautomeric form present in the crystal lattice.

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Analysis of Tautomers

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.[3][7]

Quantum Chemical Calculations

Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the energies of different tautomers.[8]

General Computational Workflow:

Computational_Workflow A Generate Possible Tautomers B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation B->C D Single-Point Energy Calculation (High-Level Theory) C->D E Analyze Relative Energies and Thermodynamic Properties D->E

A typical workflow for the computational analysis of tautomers.

This process allows for the determination of the relative free energies of the tautomers, providing a prediction of their equilibrium populations. It is also crucial to consider the effect of the solvent, which can be modeled using implicit or explicit solvent models.[8]

Quantitative Data Summary

TautomerMethodSolvent/PhaseParameterValue
Amide¹H NMRDMSO-d₆Tautomer Ratio (%)Data to be determined
Imidic Acid¹H NMRDMSO-d₆Tautomer Ratio (%)Data to be determined
AmideDFT (B3LYP/6-31G)Gas PhaseRelative Energy (kcal/mol)Data to be determined
Imidic AcidDFT (B3LYP/6-31G)Gas PhaseRelative Energy (kcal/mol)Data to be determined
AmideDFT (PCM)WaterRelative Free Energy (kcal/mol)Data to be determined
Imidic AcidDFT (PCM)WaterRelative Free Energy (kcal/mol)Data to be determined

Potential Biological Activity: Kinase Inhibition

Derivatives of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are frequently explored as inhibitors of protein kinases.[1][9] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The chlorine atoms on the pyrimidine ring can act as leaving groups in nucleophilic aromatic substitution reactions, enabling covalent bond formation with cysteine residues in the active site of some kinases.

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor 2,6-Dichloropyrimidine -4-carboxamide Derivative Inhibitor->RAF Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression

A simplified MAPK signaling pathway illustrating a potential point of inhibition.

Conclusion

The study of tautomerism in this compound derivatives is essential for understanding their chemical properties and biological activities. Although specific experimental data are currently scarce, this guide provides a framework for their synthesis, characterization, and computational analysis based on established principles of pyrimidine chemistry. The potential of these compounds as kinase inhibitors underscores the importance of further research in this area for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at positions C2 and C6 allows for sequential, site-selective functionalization, making it an ideal scaffold for the synthesis of diverse compound libraries. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds by coupling organoboron compounds with organic halides. This reaction is particularly well-suited for the derivatization of this compound, enabling the introduction of a wide range of aryl and heteroaryl substituents.

The resulting 2,6-disubstituted pyrimidine-4-carboxamide core is a privileged scaffold found in numerous biologically active molecules, including potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, with a focus on reaction optimization, experimental procedures, and applications in drug discovery. While comprehensive quantitative data for this specific substrate is emerging, the protocols and data presented herein are based on established methodologies for closely related dichloropyrimidine analogues and provide a strong foundation for successful synthesis.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

For 2,6-disubstituted pyrimidines, the regioselectivity of the first Suzuki coupling is a critical consideration. In related 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive than the one at C2.[1] By analogy, for this compound, the chlorine at C6 is generally expected to be more reactive than the chlorine at C2. This preferential reactivity allows for selective mono-arylation at the C6-position under controlled conditions. The second coupling at the C2-position can then be achieved, often under more forcing conditions or with a different boronic acid, to generate asymmetrical products.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the mono-Suzuki coupling of analogous dichloropyrimidines. These data serve as a valuable guide for optimizing the reaction of this compound.

Table 1: Conventional Heating Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF1002465
3Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF1002455
4Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Isopropanol1002448

Data adapted from a study on 2,4-dichloropyrimidine, which serves as a close analogue.[2]

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with (Hetero)arylboronic Acids [2]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001574
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001577
33-Cyanophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001583
43-Formylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001570
5Methyl 3-boronobenzoatePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001562

Data adapted from a study on 2,4-dichloropyrimidine, demonstrating the efficiency of microwave-assisted synthesis.[2]

Experimental Protocols

The following are general starting protocols for the mono-arylation of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Procedure for Mono-Arylation using Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 6-aryl-2-chloropyrimidine-4-carboxamide.

Protocol 2: Microwave-Assisted Mono-Arylation

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 2:1)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, base, and palladium catalyst.[2]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and irradiate the mixture at 100-120 °C for 15-30 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the desired product.

Application in Drug Discovery: Inhibition of GSK-3 Signaling

The 2,6-disubstituted pyrimidine-4-carboxamide scaffold is of significant interest in drug discovery as it forms the core of many kinase inhibitors. One particularly important target is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, type 2 diabetes, and various cancers.[3] GSK-3 is a key regulator in many cellular signaling pathways.[4] For instance, in the PI3K/AKT pathway, AKT-mediated phosphorylation of GSK-3β at Ser9 leads to its inactivation.[4] Inhibitors based on the pyrimidine-4-carboxamide scaffold can be designed to be highly potent and selective for GSK-3.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Activates GSK3 GSK-3β (Active) AKT->GSK3 Phosphorylates (Inhibits) pGSK3 p-GSK-3β (Ser9) (Inactive) GSK3->pGSK3 Substrates Substrates (e.g., Tau, β-catenin) GSK3->Substrates Phosphorylates Inhibitor 2,6-Disubstituted Pyrimidine-4-carboxamide (GSK-3 Inhibitor) Inhibitor->GSK3 Inhibits CellularResponse Cellular Responses (Glycogen Synthesis, Gene Transcription, Cell Proliferation) Substrates->CellularResponse

Caption: PI3K/AKT signaling pathway leading to the inhibition of GSK-3β.

Experimental_Workflow start 2,6-Dichloropyrimidine- 4-carboxamide suzuki Suzuki Coupling (with diverse arylboronic acids) start->suzuki purification Purification & Characterization (Chromatography, NMR, MS) suzuki->purification library Library of 2-chloro-6-aryl- pyrimidine-4-carboxamides screening Primary Screening (Kinase Inhibition Assay - GSK-3) library->screening purification->library hits Identification of 'Hits' (Potent Inhibitors) screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate sar->preclinical lead_opt->suzuki Iterative Synthesis

Caption: Experimental workflow for synthesis and screening of GSK-3 inhibitors.

References

Synthesis of Kinase Inhibitors from 2,6-Dichloropyrimidine-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors utilizing 2,6-Dichloropyrimidine-4-carboxamide as a versatile starting scaffold. The strategic functionalization of the pyrimidine core at the C2 and C6 positions through nucleophilic aromatic substitution (SNAr) reactions allows for the generation of a diverse library of compounds targeting various protein kinases implicated in oncogenesis and other proliferative diseases.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its structural resemblance to the purine core of ATP enables competitive binding to the ATP-binding pocket of kinases. This compound offers two reactive sites for sequential and regioselective substitution, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of inhibitors targeting key kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, crucial regulators of the cell cycle.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from dichloropyrimidine scaffolds. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding further optimization of lead compounds.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)[1]
1 CDK7272.30
2 CDK7301.45
3 CDK7592.05
4 CDK730.94
22 CDK77.21

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)
Cpd 1 Aurora A< 200
Cpd 13 Aurora A< 200
Cpd 25 Aurora A< 200

Note: Specific IC50 values for compounds 1, 13, and 25 were not explicitly provided in the source material but were described as being potent with IC50 < 200 nM.

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is fundamental for elucidating the mechanism of action of the synthesized inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[2][3][4] They form active heterodimeric complexes with their regulatory partners, cyclins.[2][5] Different cyclin-CDK complexes are active during specific phases of the cell cycle, phosphorylating downstream substrates to drive cell cycle transitions.[2][3] For instance, CDK4/6-cyclin D complexes are pivotal for the G1 phase, while CDK2-cyclin E/A complexes regulate the G1/S transition and S phase, and CDK1-cyclin B is essential for mitosis.[2]

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb P G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication p21 p21/p27 (CDK Inhibitors) p21->CyclinD_CDK46 p21->CyclinE_CDK2 CyclinA_CDK2 Cyclin A-CDK2 S_G2_Transition S/G2 Phase CyclinA_CDK2->S_G2_Transition CyclinB_CDK1 Cyclin B-CDK1 S_G2_Transition->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Aurora_Kinase_Pathway Prophase Prophase AURKA Aurora A Prophase->AURKA Centrosome Centrosome Maturation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle Metaphase Metaphase Centrosome->Metaphase Spindle->Metaphase AURKB Aurora B (in CPC) Metaphase->AURKB Kinetochore Kinetochore-Microtubule Attachment AURKB->Kinetochore SAC Spindle Assembly Checkpoint (SAC) AURKB->SAC Cytokinesis Cytokinesis AURKB->Cytokinesis Anaphase Anaphase Kinetochore->Anaphase SAC->Anaphase Anaphase->Cytokinesis PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN Akt Akt PIP3->Akt PTEN PTEN mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Synthetic_Workflow Start Start: 2,6-Dichloropyrimidine- 4-carboxamide SNAr1 Step 1: First S_NAr (e.g., Amination at C6) Start->SNAr1 Intermediate1 Intermediate 1: 2-Chloro-6-substituted- pyrimidine-4-carboxamide SNAr1->Intermediate1 SNAr2 Step 2: Second S_NAr (e.g., Amination/Alkoxylation at C2) Intermediate1->SNAr2 FinalProduct Final Product: 2,6-Disubstituted- pyrimidine-4-carboxamide SNAr2->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR SAR Analysis & Optimization Screening->SAR

References

Application of 2,6-Dichloropyrimidine-4-carboxamide in the Synthesis of DPP-4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, these drugs increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The pyrimidine scaffold has been identified as a privileged structure in the design of potent and selective DPP-4 inhibitors. This document provides detailed application notes and protocols on the use of 2,6-dichloropyrimidine-4-carboxamide as a key starting material for the synthesis of novel DPP-4 inhibitors.

Synthetic Strategy Overview

The synthetic approach leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity allows for a stepwise introduction of different amine nucleophiles, which is a common strategy in building a diverse library of compounds for structure-activity relationship (SAR) studies. The carboxamide group at the 4-position can be a key interaction point with the DPP-4 enzyme or can be further modified.

A general synthetic workflow for the preparation of DPP-4 inhibitors from this compound is outlined below. This involves a sequential nucleophilic substitution of the two chlorine atoms with different amines (R¹-NH₂ and R²-NH₂).

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C6 A->B R¹-NH₂, Base C 6-Amino-2-chloropyrimidine-4-carboxamide Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) or Pd-catalyzed Cross-Coupling at C2 C->D R²-NH₂, Base or Pd catalyst, Ligand, Base E Final DPP-4 Inhibitor D->E

General synthetic workflow for DPP-4 inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted pyrimidine derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Mono-amination of this compound at the C6-position

This procedure describes the selective substitution of the chlorine atom at the 6-position of the pyrimidine ring.

Materials:

  • This compound

  • Primary or secondary amine (R¹-NH₂) (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol (i-PrOH)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or i-PrOH, add the amine (R¹-NH₂) (1.0 - 1.2 equivalents) and the base (DIPEA or K₂CO₃) (2.0 - 3.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). If using i-PrOH, the product may precipitate upon cooling and can be collected by filtration.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-chloropyrimidine-4-carboxamide intermediate.

Protocol 2: Di-amination of this compound - Substitution at the C2-position

This protocol outlines the introduction of a second amine at the C2-position of the 6-amino-2-chloropyrimidine-4-carboxamide intermediate.

Materials:

  • 6-Amino-2-chloropyrimidine-4-carboxamide intermediate from Protocol 1

  • Primary or secondary amine (R²-NH₂) (1.2 - 2.0 equivalents)

  • Method A (SNAr): Sodium tert-butoxide (NaOtBu) or another strong base.

  • Method B (Buchwald-Hartwig Amination): Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Anhydrous solvent (e.g., Dioxane or Toluene).

Procedure (Method A - SNAr):

  • In a sealed tube, dissolve the 6-amino-2-chloropyrimidine-4-carboxamide intermediate (1.0 equivalent) and the second amine (R²-NH₂) (1.5 - 2.0 equivalents) in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise at room temperature.

  • Heat the mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Procedure (Method B - Buchwald-Hartwig Amination):

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 6-amino-2-chloropyrimidine-4-carboxamide intermediate (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Add the second amine (R²-NH₂) (1.2 - 1.5 equivalents).

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of synthesized DPP-4 inhibitors (Compounds 1-3) derived from this compound, illustrating the type of data that should be collected and presented.

Compound IDR¹ GroupR² GroupStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)DPP-4 IC₅₀ (nM)
1 Cyclopropylamine(R)-3-Aminopiperidine756246.550
2 Aniline(S)-3-Amino-4-phenylbutanoic acid825545.125
3 Morpholine2-(Aminomethyl)pyridine687047.678

DPP-4 Signaling Pathway and Inhibition

DPP-4 is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. The inhibition of DPP-4 prevents the degradation of these incretins, thereby prolonging their biological activity.

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulates Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Enzyme_inhibited DPP-4 Enzyme DPP-4 Inhibitor->DPP-4 Enzyme_inhibited Inhibits Increased Incretin Levels Increased Incretin Levels DPP-4 Enzyme_inhibited->Increased Incretin Levels Leads to Enhanced Insulin Secretion Enhanced Insulin Secretion Increased Incretin Levels->Enhanced Insulin Secretion Improved Glucose Control Improved Glucose Control Enhanced Insulin Secretion->Improved Glucose Control

DPP-4 signaling pathway and mechanism of inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel DPP-4 inhibitors. The regioselective nature of nucleophilic substitution on the pyrimidine core allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The provided protocols offer a foundational framework for researchers to develop their own synthetic strategies and contribute to the discovery of new therapeutics for type 2 diabetes. Rigorous purification and characterization, along with comprehensive biological evaluation, are essential for the successful development of these compounds.

Application Notes and Protocols: 2,6-Dichloropyrimidine-4-carboxamide as a Precursor for Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloropyrimidine-4-carboxamide as a versatile precursor in the synthesis of novel antitubercular agents. The following sections outline the synthetic pathways, structure-activity relationship (SAR) data, and methodologies for the biological evaluation of 6-substituted aminopyrimidine-4-carboxamide derivatives.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine-based compounds have shown significant promise as potent antitubercular agents. Specifically, the 6-dialkylaminopyrimidine carboxamide scaffold has been identified as a promising starting point for the development of new drugs. This document details the synthesis and evaluation of such compounds, starting from the readily available this compound precursor. The protocols and data presented are compiled from extensive research in the field, providing a comprehensive guide for researchers.

Synthetic Workflow and Strategy

The general strategy for the synthesis of antitubercular 6-aminopyrimidine-4-carboxamides from a dichloropyrimidine precursor involves a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction is performed to introduce a desired amine at the 6-position of the pyrimidine ring. The second chlorine at the 2-position can be subsequently removed via hydrogenation. The amide group at the 4-position is a key feature for antitubercular activity and can be modified to explore the structure-activity relationship (SAR).

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthetic Pathway cluster_sar SAR Exploration Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amine (R1R2NH) Start->Step1 DIPEA, THF or i-PrOH Intermediate 2-Chloro-6-(substituted-amino) -pyrimidine-4-carboxamide Step1->Intermediate Step2 Hydrogenation (e.g., H2, Pd/C) Intermediate->Step2 Final_Product 6-(Substituted-amino) -pyrimidine-4-carboxamide Derivatives Step2->Final_Product SAR_LHS Left-Hand Side (LHS) (Amine at C6) Final_Product->SAR_LHS SAR_Core Central Core (Pyrimidine) Final_Product->SAR_Core SAR_RHS Right-Hand Side (RHS) (Amide at C4) Final_Product->SAR_RHS Biological_Eval Biological Evaluation (MIC, Cytotoxicity) Final_Product->Biological_Eval Testing

Caption: General workflow for synthesis and SAR exploration.

Experimental Protocols

The following protocols are adapted from established synthetic routes for similar pyrimidine carboxamide derivatives and are tailored for the use of this compound as the starting material.[1]

Protocol 1: Synthesis of 2-Chloro-6-(substituted-amino)-pyrimidine-4-carboxamides

This protocol describes the selective nucleophilic aromatic substitution at the 6-position of the pyrimidine ring.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N-methyl-1-phenylmethanamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Isopropanol (i-PrOH)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the desired amine (1.0-1.2 eq.).

  • Slowly add DIPEA (1.5 eq.) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-6-(substituted-amino)-pyrimidine-4-carboxamide.

Protocol 2: Synthesis of 6-(Substituted-amino)-pyrimidine-4-carboxamides (Final Products)

This protocol details the removal of the chlorine atom at the 2-position via hydrogenation.

Materials:

  • 2-Chloro-6-(substituted-amino)-pyrimidine-4-carboxamide (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the 2-chloro-6-(substituted-amino)-pyrimidine-4-carboxamide (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

  • If necessary, purify the product further by recrystallization or column chromatography.

Quantitative Data: Structure-Activity Relationship (SAR)

The following tables summarize the antitubercular activity (Minimum Inhibitory Concentration, MIC) against M. tuberculosis H37Rv and cytotoxicity (IC50) against Vero cells for a series of 6-dialkylaminopyrimidine carboxamides synthesized from a dichloropyrimidine precursor.[1] This data is crucial for understanding the SAR and for designing more potent and less toxic analogues.

Table 1: SAR on the Left-Hand Side (LHS) - Amine Substituent at C6
CompoundR Group (on Amine)MIC (µM)IC50 (µM)
1 Benzyl20287
2 4-Fluorobenzyl10>300
3 4-Chlorobenzyl5150
4 4-Bromobenzyl2.5120
5 4-Methylbenzyl10>300
6 4-Methoxybenzyl20>300
7 2-Fluorobenzyl20>300
8 3-Fluorobenzyl10>300
9 2,4-Difluorobenzyl5250
10 3,4-Difluorobenzyl2.5180

Data extracted and compiled from "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides..."[1]

Table 2: SAR on the Central Core
CompoundCore ModificationMIC (µM)IC50 (µM)
21 Pyridine>40>300
22 Pyridinone>40>300
23 Pyrimidine (isomer)>40>300
24 Pyridazinone>40>300
25 Pyridinone (isomer)>40>300

Data extracted and compiled from "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides..."[1]

Table 3: SAR on the Right-Hand Side (RHS) - Amide Substituent at C4
CompoundR' Group (on Amide)MIC (µM)IC50 (µM)
31 Phenyl5150
33 4-Fluorophenyl2.5120
34 4-Chlorophenyl1.2580
35 4-Bromophenyl1.2560
36 4-Methylphenyl2.5200
37 4-Methoxyphenyl5>300
38 3-Fluorophenyl2.5150
40 3,4-Difluorophenyl1.25100

Data extracted and compiled from "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides..."[1]

Biological Evaluation Protocol: Microplate Alamar Blue Assay (MABA)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Materials:

  • Synthesized compounds

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO/vehicle)

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µM.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent and resazurin to each well.

  • Incubate for an additional 24 hours.

  • Determine the MIC by visual inspection or by measuring the fluorescence or absorbance. A color change from blue to pink indicates bacterial growth, while a blue color indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents this color change.

The following diagram illustrates the experimental workflow for the MABA assay:

MABA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Reading Compound_Dilution Serial Dilution of Test Compounds Inoculation Inoculate with M. tuberculosis H37Rv Compound_Dilution->Inoculation Controls Prepare Positive & Negative Controls Controls->Inoculation Incubate_1 Incubate at 37°C for 5-7 days Inoculation->Incubate_1 Add_Reagent Add Alamar Blue & Resazurin Incubate_1->Add_Reagent Incubate_2 Incubate for 24 hours Add_Reagent->Incubate_2 Read_Results Read Results (Visual or Spectrophotometric) Incubate_2->Read_Results MIC_Determination MIC_Determination Read_Results->MIC_Determination Determine MIC

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,6-Dichloropyrimidine-4-carboxamide. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C6 positions allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries. This document covers Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with a focus on regioselectivity, reaction optimization, and practical experimental procedures.

Regioselectivity Considerations

In palladium-catalyzed cross-coupling reactions of 2,6-dichloropyrimidines, the reactivity of the halogen atoms is a critical factor in determining the outcome of the reaction. Generally, the chlorine atom at the C6 position is more susceptible to oxidative addition by the palladium catalyst than the chlorine at the C2 position. This preferential reactivity is attributed to the electronic influence of the adjacent nitrogen atoms and the carboxamide group. This inherent selectivity allows for controlled mono-functionalization at the C6 position under carefully optimized conditions. Subsequent coupling at the C2 position can be achieved under more forcing conditions or by using a different catalytic system.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents onto the pyrimidine core.

Quantitative Data Summary (Illustrative)

The following table summarizes typical reaction conditions and yields for the mono-arylation of analogous dichloropyrimidine systems. The data should be used as a guide for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1001285[1]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1101892
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901678
44-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O802488[2]
Experimental Protocol: Mono-Arylation at C6

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 6-aryl-2-chloropyrimidine-4-carboxamide.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 solvent Add Degassed 1,4-Dioxane/H2O reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 100 °C with Stirring inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O & Brine cool->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product: 6-Aryl-2-chloropyrimidine-4-carboxamide

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl functionalities, which are important pharmacophores in many drug candidates.

Quantitative Data Summary (Illustrative)

The following table provides representative conditions and yields for the mono-alkynylation of similar dichloropyrimidine substrates.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60888
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (6)DIPADMF501291
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Acetonitrile801682
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)K₂CO₃Dioxane702475
Experimental Protocol: Mono-Alkynylation at C6

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF, followed by Et₃N and the terminal alkyne (1.5 eq).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 6-alkynyl-2-chloropyrimidine-4-carboxamide.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd(PPh3)4 - CuI inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Anhydrous THF, Et3N, and Terminal Alkyne heat Heat to 60 °C with Stirring solvent_base->heat inert->solvent_base monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite, Wash with EtOAc cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product: 6-Alkynyl-2-chloropyrimidine-4-carboxamide

Caption: General workflow for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] This reaction enables the coupling of a wide range of primary and secondary amines with the dichloropyrimidine core, providing access to a diverse array of substituted aminopyrimidines.

Quantitative Data Summary (Illustrative)

The following table presents typical conditions and yields for the mono-amination of related dichloropyrimidine substrates.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001290[3]
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101885
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄DMF902479
4tert-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF701688
Experimental Protocol: Mono-Amination at C6

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq) and NaOtBu (1.4 eq).

  • Evacuate and backfill this flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-chloropyrimidine-4-carboxamide derivative.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst Combine Pd2(dba)3 & BINAP in Anhydrous Toluene activate Stir under Inert Atmosphere to Activate catalyst->activate add_catalyst Add Activated Catalyst Solution activate->add_catalyst reactants Combine Substrate & Base - this compound - NaOtBu reactants->add_catalyst add_amine Add Amine add_catalyst->add_amine heat Heat to 100 °C with Stirring add_amine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT, Quench with aq. NH4Cl monitor->quench extract Extract with EtOAc, Wash with Brine quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product: 6-Amino-2-chloropyrimidine-4-carboxamide

Caption: General workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Amination of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Dichloropyrimidine-4-carboxamide is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The selective amination of this scaffold is a critical transformation for accessing novel derivatives. This document provides detailed protocols for the amination of this compound via two common methods: catalyst-free Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the nucleophilicity of the amine and the desired regioselectivity. The electron-withdrawing nature of the carboxamide group at the 4-position activates the pyrimidine ring towards nucleophilic attack at the 2 and 6 positions.

Data Presentation:

The following table summarizes typical reaction conditions for the mono-amination of dichloropyrimidine systems, which can be adapted for this compound.

MethodAmine TypeCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
SNAr Primary/Secondary AliphaticNoneK₂CO₃, Et₃N, or DIPEADMF, DMAc, DMSO80-14060-95
SNAr Aromatic AminesNoneStronger base may be neededDMF, DMAc100-15040-80
Buchwald-Hartwig Primary/Secondary Aliphatic & AromaticPd₂(dba)₃ / Xantphos or other phosphine ligandsNaOtBu, Cs₂CO₃, K₃PO₄Toluene, Dioxane80-12070-98

Experimental Protocols:

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Add anhydrous DMF (5-10 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is recommended for less nucleophilic amines, such as aromatic amines, or when the SNAr reaction is sluggish. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][3][4]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.2 - 1.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Add anhydrous toluene or dioxane (5-10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Amine - Base - (Catalyst/Ligand for Buchwald-Hartwig) solvent Add Anhydrous Solvent reagents->solvent heating Heat and Stir (Monitor by TLC/LC-MS) solvent->heating quench Quench Reaction heating->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the amination of this compound.

signaling_pathway cluster_snar Catalyst-Free SNAr cluster_buchwald Buchwald-Hartwig Amination snar_start 2,6-Dichloropyrimidine- 4-carboxamide snar_product Mono-aminated Product snar_start->snar_product Heat, Base (e.g., K₂CO₃) in DMF snar_amine Primary/Secondary Aliphatic Amine snar_amine->snar_product buchwald_start 2,6-Dichloropyrimidine- 4-carboxamide buchwald_product Mono-aminated Product buchwald_start->buchwald_product Pd Catalyst, Ligand, Base (e.g., NaOtBu) in Toluene/Dioxane buchwald_amine Primary/Secondary Aliphatic or Aromatic Amine buchwald_amine->buchwald_product

Caption: Logical relationship between amination methods and substrates.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4-carboxamide is a versatile heterocyclic building block valuable in medicinal chemistry and drug discovery. Its structure features a pyrimidine core substituted with two reactive chlorine atoms at the C2 and C6 positions and a carboxamide group at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the carboxamide group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for sequential and regioselective functionalization. This property enables the construction of diverse molecular libraries for screening against various therapeutic targets.

This document provides detailed protocols for the synthesis of novel heterocyclic compounds derived from this compound, including examples of nucleophilic substitution and intramolecular cyclization reactions. These methods are foundational for creating libraries of compounds for screening as potential therapeutic agents, such as kinase inhibitors.

Key Synthetic Strategies & Experimental Protocols

The primary route for derivatizing this compound involves the displacement of its chloro groups with a variety of nucleophiles. The two chlorine atoms at the C2 and C6 positions are chemically equivalent, simplifying the initial monosubstitution. Subsequent reactions can then be performed on the remaining chloro group, often under different conditions, to introduce a second point of diversity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the monosubstitution of this compound with a secondary amine, pyrrolidine, to yield a 2-chloro-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide intermediate. This reaction is a versatile method for introducing amine diversity at the C6 (or C2) position.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2,6-Dichloropyrimidine- 4-carboxamide C Combine reactants in a suitable solvent (e.g., THF, DMF) A->C B Pyrrolidine B->C D Stir at room or elevated temperature C->D Monitor by TLC/LC-MS E Reaction Quenching & Solvent Removal D->E F Purification (e.g., Chromatography) E->F G 2-Chloro-6-(pyrrolidin-1-yl)- pyrimidine-4-carboxamide F->G

Caption: General workflow for SNAr of this compound.

Quantitative Data Summary
ParameterValue/ConditionReference
Starting Material This compound[1]
Nucleophile Pyrrolidine[1]
Solvent Not specified (THF or DMF are common)N/A
Temperature Not specified (typically rt to 80 °C)N/A
Reaction Time Not specified (monitor by TLC/LC-MS)N/A
Product 2-Chloro-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide[1]
Detailed Methodology
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add the amine nucleophile (e.g., pyrrolidine, 1.0-1.2 eq).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting residue can be purified by silica gel column chromatography to yield the desired monosubstituted product.[1] In some cases, for robust subsequent reactions, the crude intermediate may be used directly.[1]

Protocol 2: Intramolecular Cyclization for Fused Heterocycles

This protocol outlines a method for generating a fused heterocyclic system via an intramolecular cyclization. A pre-functionalized pyrimidine carboxamide undergoes a base-mediated reaction to form a new ring. This strategy is particularly useful for creating rigid scaffolds found in kinase inhibitors.

Quantitative Data Summary
ParameterValue/ConditionReference
Starting Material N-(1-cyanocyclopentyl)-2,6-dichloropyrimidine-4-carboxamide[2]
Base Potassium bis(trimethylsilyl)amide (KHMDS) (1 M in THF)[2]
Solvent Tetrahydrofuran (THF)[2]
Temperature -5 to 0 °C[2]
Reaction Time 30 minutes[2]
Subsequent Reaction Addition of (1R,2S)-2-(hydroxymethyl)cyclopropanecarbonitrile[2]
Detailed Methodology
  • Under an inert nitrogen atmosphere, dissolve the substituted this compound derivative (e.g., N-(1-cyanocyclopentyl)-2,6-dichloropyrimidine-4-carboxamide, 1.0 eq) in anhydrous THF.[2]

  • Cool the solution to between -5 °C and 0 °C using an ice-salt bath.

  • Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq, 1 M in THF) dropwise to the reaction mixture, maintaining the temperature.[2]

  • Stir the mixture at this temperature for 30 minutes to facilitate the intramolecular cyclization.[2]

  • The resulting fused intermediate can then be reacted in situ with another nucleophile to displace the remaining chlorine atom. For example, a solution of (1R,2S)-2-(hydroxymethyl)cyclopropanecarbonitrile can be added to the mixture.[2]

  • The reaction is then worked up using standard aqueous quench and extraction procedures, followed by purification via chromatography to isolate the final complex heterocyclic product.

Protocol 3: Proposed Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of dichloropyrimidines with hydrazine is a common and effective method for the synthesis of fused pyrazolo[3,4-d]pyrimidine systems, which are important pharmacophores. While a direct literature precedent for the reaction with this compound is not available, this protocol is based on the analogous reaction with the corresponding methyl ester and established synthetic routes.[1][3]

Proposed Synthetic Scheme

This reaction involves an initial SNAr reaction where one chlorine atom is displaced by a hydrazine nitrogen, followed by an intramolecular cyclization involving the second hydrazine nitrogen and the C5 position of the pyrimidine ring, leading to the formation of the pyrazole ring.

Quantitative Data Summary (Proposed)
ParameterValue/ConditionReference
Starting Material This compoundN/A
Reagent Hydrazine hydrate[1]
Solvent Ethanol or IsopropanolN/A
Temperature RefluxN/A
Reaction Time 2-6 hours (monitor by TLC/LC-MS)N/A
Proposed Product 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-carboxamideN/A
Detailed Methodology (Proposed)
  • Suspend this compound (1.0 eq) in a suitable alcohol solvent such as ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-carboxamide product. The remaining chloro group can be further functionalized.

Application in Drug Discovery: AXL Kinase Inhibitors

Derivatives synthesized from this compound have been explored as inhibitors of AXL receptor tyrosine kinase.[2] AXL is a member of the TAM (TYRO3, AXL, MER) family of receptors and its signaling is implicated in cancer progression, metastasis, and the development of drug resistance.[4] The ligand for AXL, growth arrest-specific 6 (Gas6), binds to the receptor, leading to its dimerization and autophosphorylation.[4] This initiates several downstream signaling cascades that promote cell survival, proliferation, and migration.[4][5]

AXL Signaling Pathway

The diagram below illustrates the canonical Gas6/AXL signaling pathway, which activates key pro-survival and proliferative cascades such as PI3K/AKT and MAPK/ERK.[1][4][5] Inhibiting AXL kinase activity is a key strategy to block these oncogenic signals.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes AXL AXL Receptor PI3K PI3K AXL->PI3K MAPK RAS/MAPK Pathway AXL->MAPK Gas6 Gas6 (Ligand) Gas6->AXL Binds & Activates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Proliferation & Migration MAPK->Proliferation NFkB->Survival Resistance Drug Resistance NFkB->Resistance

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.

Conclusion

This compound serves as a highly effective and adaptable starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed herein for nucleophilic aromatic substitution and intramolecular cyclization provide robust methods for generating compound libraries with significant potential for applications in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. The strategic functionalization of this pyrimidine scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone for modern medicinal chemistry programs.

References

Application Note: High-Throughput Screening for Novel JAK3 Kinase Inhibitors Using a 2,6-Dichloropyrimidine-4-carboxamide Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase crucial for cytokine signaling in the immune system.[1][2] It is expressed predominantly in hematopoietic cells and plays a key role in the development and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[1][3] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, making it a critical component of the JAK/STAT signaling pathway for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Dysregulation of JAK3 activity is linked to severe combined immunodeficiency (SCID), autoimmune disorders, and certain cancers.[1][3] Consequently, JAK3 has emerged as a significant therapeutic target for the development of immunosuppressive and anti-cancer agents. The 2,6-Dichloropyrimidine-4-carboxamide scaffold represents a promising starting point for the discovery of novel kinase inhibitors due to its chemical tractability and potential for covalent interaction with cysteine residues in the ATP-binding site. This application note describes a high-throughput screening (HTS) campaign to identify potent and selective JAK3 inhibitors from a focused library of this compound derivatives.

Methodology Overview A library of 15,000 this compound derivatives was screened against human recombinant JAK3 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This robust HTS method measures the phosphorylation of a substrate peptide by the kinase.[4] Hits were confirmed and characterized through dose-response analysis to determine their half-maximal inhibitory concentration (IC50). A counterscreen against a panel of related kinases was performed to assess inhibitor selectivity.

Data Presentation The primary screen identified 128 initial hits (0.85% hit rate). Following confirmation and initial toxicity assessment, a selection of the most promising compounds was synthesized for further analysis. The IC50 values for five lead compounds against JAK3 are summarized below.

Compound IDScaffoldR1 GroupR2 GroupJAK3 IC50 (nM)
DP-001 This compound-H4-fluoroaniline75
DP-002 This compound-CH3Cyclopropylamine120
DP-003 This compound-HN-methyl-benzylamine55
DP-004 This compound-Cl2,6-dimethylaniline25
DP-005 This compound-H4-(trifluoromethyl)aniline90

Summary The high-throughput screening campaign successfully identified several this compound derivatives with potent inhibitory activity against JAK3. Compound DP-004 emerged as the most potent inhibitor with an IC50 of 25 nM. The structure-activity relationship (SAR) data suggests that substitutions on both the pyrimidine ring and the carboxamide nitrogen are critical for potency. These lead compounds represent valuable starting points for further optimization to develop clinical candidates for the treatment of autoimmune diseases and hematologic malignancies.

Protocols

1. High-Throughput Screening (HTS) Protocol for JAK3 Inhibition

This protocol details the primary HTS assay for identifying inhibitors of JAK3 kinase using a TR-FRET format, suitable for 384-well or 1536-well plates.[5]

Materials:

  • Recombinant Human JAK3 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-STAT1 peptide)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-pY20)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop Buffer: 100 mM HEPES (pH 7.5), 0.1% BSA, 0.5 M KF, 50 mM EDTA

  • Test Compounds (dissolved in 100% DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader (e.g., Envision HTS Plate Reader[6])

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds from the this compound library into the assay plates. For controls, dispense 50 nL of DMSO (negative control) and a known JAK3 inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of JAK3 enzyme solution (final concentration 1 nM) in assay buffer to all wells.

  • Incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (final concentrations 200 nM biotinylated peptide and 10 µM ATP) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of Stop Buffer containing the detection reagents (final concentrations 2 nM Eu-pY20 antibody and 20 nM SA-APC) to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET enabled plate reader. Excite at 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

2. IC50 Determination Protocol

This protocol is for generating dose-response curves for hits identified in the primary screen.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting at a concentration of 1 mM.

  • Assay Performance: Perform the TR-FRET assay as described in the HTS protocol above, dispensing 50 nL of each concentration of the diluted compounds into triplicate wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling Pathway and Workflow Diagrams

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Library (10 mM in DMSO) Plates Dispense 50 nL Compound to 384-well Plates Compound->Plates Enzyme Add 5 µL JAK3 Enzyme Plates->Enzyme Initiate Add 5 µL Substrate/ATP Mix Enzyme->Initiate Incubate_Rxn Incubate 60 min at RT Initiate->Incubate_Rxn Stop Add 10 µL Stop/Detection Reagent Incubate_Rxn->Stop Incubate_Detect Incubate 60 min at RT Stop->Incubate_Detect Read Read TR-FRET Signal Incubate_Detect->Read Analyze Calculate % Inhibition Read->Analyze Confirm Confirm Hits & Determine IC50 Analyze->Confirm

Caption: High-Throughput Screening workflow for identifying JAK3 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (γc subunit) JAK3_a JAK3 Receptor->JAK3_a 2. Activation JAK1 JAK1 STAT_a STAT JAK3_a->STAT_a 3. Phosphorylation STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor 2,6-Dichloropyrimidine- 4-carboxamide (e.g., DP-004) Inhibitor->JAK3_a Inhibition Transcription Gene Transcription (Immune Response) DNA->Transcription 6. Transcription Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols: 2,6-Dichloropyrimidine-4-carboxamide in the Design of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Covalent inhibitors have emerged as a powerful class of therapeutic agents, offering distinct advantages such as high potency, prolonged duration of action, and the ability to overcome drug resistance.[1][2] These molecules function by first binding reversibly to their target protein and then forming a stable, covalent bond with a specific nucleophilic amino acid residue.[1][3] The design of such inhibitors requires a scaffold that can be precisely functionalized to achieve both high-affinity non-covalent binding and optimal positioning of an electrophilic "warhead". The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[4] Specifically, 2,6-dichloropyrimidine-4-carboxamide serves as a versatile and reactive starting material for creating targeted covalent inhibitors (TCIs), enabling the strategic introduction of recognition elements and reactive moieties. This document outlines the application of this scaffold in inhibitor design and provides detailed protocols for synthesis and evaluation.

The Chemistry of the this compound Scaffold

The this compound core is an ideal platform for building covalent inhibitors due to the differential reactivity of its two chlorine atoms. The chlorine at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This reactivity difference allows for a controlled, stepwise synthesis where different chemical groups can be introduced sequentially. This modular approach is crucial for structure-activity relationship (SAR) studies, allowing chemists to systematically modify parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.[5][6][7]

G start_node 2,6-Dichloropyrimidine- 4-carboxamide intermediate_node Monosubstituted Intermediate (C6 functionalized) start_node->intermediate_node  SNAr at C6 (more reactive site) final_node Final Covalent Inhibitor (C2 and C6 functionalized) intermediate_node->final_node  SNAr at C2 reagent1 Nucleophile 1 (Nu1-H) (e.g., amine for recognition) reagent1->start_node reagent2 Nucleophile 2 (Nu2-H) (e.g., linker with warhead) reagent2->intermediate_node

Caption: General synthetic workflow for functionalizing the 2,6-dichloropyrimidine scaffold.

Mechanism of Action and Design Principles

Covalent inhibitors operate via a two-step mechanism.[1][3] First, the inhibitor reversibly binds to the target's active site, a process governed by the inhibition constant (Ki). This initial binding is driven by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor's scaffold, derived from the pyrimidine core, and the protein. Following this recognition step, a reactive "warhead" on the inhibitor forms a covalent bond with a nearby nucleophilic amino acid, most commonly a cysteine residue.[3][8] This second, often irreversible, step is characterized by the rate constant kinact. The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki.[9]

G E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible Complex (E•I) E_I->EI_complex label_Ki Ki E_I_covalent Covalent Adduct (E-I) EI_complex->E_I_covalent label_kinact kinact

Caption: The two-step mechanism of targeted covalent inhibition.

In the design of kinase inhibitors targeting the ATP-binding site, the pyrimidine-4-carboxamide scaffold acts as a hinge-binder, mimicking the adenine portion of ATP. An electrophilic group, such as an acrylamide, is typically attached via a linker to the C2 or C6 position of the pyrimidine ring. This positions the warhead to react with a specific cysteine residue present in the active site of kinases like Bruton's tyrosine kinase (Btk) (Cys481) or Epidermal Growth Factor Receptor (EGFR) (Cys797).[1][10][11]

Quantitative Data of Pyrimidine-Based Covalent Inhibitors

The effectiveness of covalent inhibitors is quantified by their kinetic parameters. The following table summarizes representative data for pyrimidine-based covalent inhibitors targeting the kinase BTK.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)kinact (s-1)kinact/Ki (M-1s-1)Citation(s)
Ibrutinib (1g) BTKEnzyme Kinetics-2.2518.4 x 10-38.16 x 106[12]
Compound 8a BTKEnzyme Kinetics-13.96.13 x 10-30.44 x 106[12]
Compound 8b BTKEnzyme Kinetics-13.05.37 x 10-30.41 x 106[12]
Compound 8d BTKEnzyme Kinetics-3.519.77 x 10-32.78 x 106[12]
Compound 31 BTKProliferation (Ramos cells)3.1---[13]
Compound 38 BTKProliferation (Ramos cells)1.8---[13]

Table 1: Summary of quantitative data for selected pyrimidine-based covalent inhibitors of BTK. Ibrutinib is included as a benchmark FDA-approved covalent inhibitor.

Key Experimental Protocols

Protocol 4.1: General Synthesis of a Pyrimidine-Based Covalent Inhibitor

This protocol describes a general two-step SNAr procedure for synthesizing a 2,6-disubstituted pyrimidine-4-carboxamide inhibitor.

Materials:

  • 2,6-Dichloropyrimidine-4-carbonyl chloride[5][6]

  • Primary or secondary amine for C4-carboxamide formation

  • Nucleophile 1 (Nu1-H) for substitution at C6

  • Nucleophile 2 (Nu2-H) containing a linker and warhead (e.g., N-(piperidin-4-yl)acrylamide)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Ethanol - EtOH, N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Amide Formation: Dissolve 2,6-dichloropyrimidine-4-carbonyl chloride in dry DCM under an inert atmosphere. Cool the solution to 0 °C. Add the desired primary or secondary amine dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Purify the resulting this compound intermediate.[5]

  • First SNAr Reaction (C6 Position): Dissolve the intermediate from Step 1 in a suitable solvent like EtOH. Add Nucleophile 1 (Nu1-H, 1.1 equivalents) and a base such as DIPEA (2-3 equivalents). Heat the reaction mixture (e.g., 80 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the C6-monosubstituted pyrimidine intermediate.

  • Second SNAr Reaction (C2 Position): Dissolve the purified intermediate from Step 3 in a suitable solvent (e.g., DMF or 1,4-dioxane). Add Nucleophile 2 (Nu2-H, 1.2 equivalents), which contains the warhead, and a suitable base (e.g., K2CO3 or DIPEA).

  • Reaction and Final Purification: Heat the mixture (e.g., 100-160 °C, potentially using microwave irradiation) until the reaction is complete.[5] After workup, purify the final covalent inhibitor product using silica gel chromatography or preparative HPLC. Characterize the final product by 1H NMR, 13C NMR, and HRMS.

Protocol 4.2: In Vitro Enzyme Kinetic Assay (Determination of kinact/Ki)

This protocol outlines a method to determine the kinetic parameters for an irreversible inhibitor.

Materials:

  • Purified target enzyme (e.g., BTK)

  • Substrate (e.g., ATP and a peptide substrate)

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl, MgCl2, DTT)[14]

  • Test inhibitor at various concentrations

  • Detection system (e.g., ADP-Glo™ Kinase Assay, Caliper microfluidics, or calorimetry)[11][14]

Procedure:

  • Enzyme Incubation: Prepare a series of reactions containing the enzyme and varying concentrations of the inhibitor in the assay buffer. Incubate these mixtures for different time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 30 °C).[15]

  • Initiate Reaction: At the end of each incubation period, add the substrate mixture (e.g., ATP and peptide) to initiate the enzymatic reaction. Ensure the substrate concentration is well above the KM to measure Vmax.

  • Measure Activity: Measure the initial reaction velocity (rate of product formation) for each sample. The activity should decrease over the incubation time as more enzyme becomes irreversibly inhibited.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) .[16]

    • This hyperbolic fit will yield the values for kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/Ki can then be calculated.

Protocol 4.3: Cellular Target Engagement Assay

This protocol describes a competitive profiling assay to confirm that the inhibitor binds its intended target in a cellular context.[17]

Procedure:

  • Cell Treatment: Seed cells (e.g., a relevant cancer cell line) and culture overnight. Treat the cells with the test inhibitor across a range of concentrations (e.g., 9-point dose-response) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37 °C.[17]

  • Probe Incubation: Add a cell-permeable, covalent probe that also targets the protein of interest to all samples and incubate for a further 30-60 minutes. The probe is typically tagged with biotin or an alkyne for subsequent enrichment.[17][18]

  • Cell Lysis and Enrichment: Harvest and lyse the cells. The covalent probe and its bound proteins are then enriched from the lysate using streptavidin beads (for biotin tags) or via a click-chemistry reaction followed by enrichment.[17]

  • Proteomic Analysis: The enriched proteins are digested (e.g., with trypsin), labeled with isobaric tags (e.g., TMT), and analyzed by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of the target protein in each sample is quantified. A decrease in the detected target protein in the inhibitor-treated samples compared to the vehicle control indicates target engagement. Plotting the target protein signal against the inhibitor concentration allows for the determination of a cellular IC50 value, representing the potency of the inhibitor in live cells.[17]

G node_style node_style process_style process_style result_style result_style A 1. Treat Live Cells with Test Inhibitor (Dose Response) B 2. Add Tagged Covalent Probe (e.g., Biotin-probe) A->B C 3. Cell Lysis B->C D 4. Enrich Probe-Labeled Proteins (e.g., Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Quantify Target Protein Levels & Determine Cellular IC50 F->G

Caption: Workflow for a probe-based cellular target engagement assay.

Signaling Pathway Context: BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[19] Dysregulation of this pathway is implicated in various B-cell malignancies.[13] Covalent inhibitors based on the pyrimidine scaffold, such as ibrutinib, block the activity of BTK, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

G receptor receptor kinase kinase inhibitor inhibitor downstream downstream pathway pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream inhib Pyrimidine Inhibitor inhib->BTK Covalent Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified B-cell receptor (BCR) signaling pathway showing inhibition of BTK.

Conclusion

The this compound scaffold is a highly valuable starting point for the rational design of targeted covalent inhibitors. Its predictable and sequential reactivity allows for the systematic optimization of inhibitor properties. By serving as a stable recognition element for the target's active site, it enables the precise positioning of an electrophilic warhead to achieve potent and durable covalent inhibition. The protocols and principles outlined in this document provide a framework for researchers to leverage this versatile chemical entity in the discovery and development of next-generation covalent therapeutics for cancer and other diseases.[20]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling Reactions with 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of Suzuki coupling reactions with 2,6-Dichloropyrimidine-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseTroubleshooting Steps
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents. Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.
Poor Reagent Quality The boronic acid may have undergone protodeboronation, or the this compound starting material may be impure. Use fresh boronic acid; a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation. Verify the purity of the dichloropyrimidine starting material.
Suboptimal Reaction Conditions The choice of base, solvent, or temperature may not be suitable. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical. Common solvent systems include mixtures of polar aprotic solvents like 1,4-dioxane, THF, or DMF with water.[1]
Ligand Issues The chosen ligand may not be effective for the electron-deficient pyrimidine ring. For electron-deficient substrates, consider using electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.
Influence of Carboxamide Group The electron-withdrawing nature of the carboxamide group at the 4-position can deactivate the pyrimidine ring towards oxidative addition. Higher reaction temperatures or more active catalyst systems may be required.

Issue 2: Formation of Significant Side Products

Side ProductMitigation Strategies
Protodeboronation of Boronic Acid This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids.[2] Use milder bases like K₃PO₄ or KF. While some protocols use aqueous bases, water can be a proton source for this side reaction; consider anhydrous conditions.[2]
Homocoupling of Boronic Acid This side product is often a result of oxygen contamination, which can lead to the oxidative coupling of the boronic acid.[3] Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.
Dehalogenation of the Starting Material The replacement of a chlorine atom with hydrogen can occur, particularly if the transmetalation step is slow.[4] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.
Formation of Palladium Black The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure high-purity reagents and solvents, and consider using a more stable catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling reaction?

For 2,6-dichloropyrimidines, the reactivity of the chlorine atoms can be influenced by electronic and steric factors. The carboxamide group at the 4-position is electron-withdrawing, which can influence the electron density at the C2 and C6 positions. Generally, in dichloropyrimidines, the C4/C6 positions are more reactive than the C2 position towards nucleophilic attack, which is relevant to the oxidative addition step in the Suzuki coupling.[1][5] However, the specific regioselectivity can be highly dependent on the catalyst, ligands, and reaction conditions. It is advisable to perform a small-scale reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.

Q2: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?

A good starting point for optimization would be to use a common palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos). A typical base to start with is K₂CO₃ or K₃PO₄. A solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is often effective.[6] Microwave-assisted heating can significantly reduce reaction times and improve yields.[1]

Q3: How does the electronic nature of the boronic acid affect the reaction?

Electron-rich boronic acids generally react faster in Suzuki couplings. Conversely, electron-deficient boronic acids can be more challenging to couple and are more susceptible to side reactions like protodeboronation.[6] When using electron-deficient boronic acids, careful optimization of the base and reaction conditions is crucial to minimize these side reactions.[2]

Q4: Can I use "ligand-free" conditions for this reaction?

"Ligand-free" Suzuki conditions, often employing a simple palladium salt like Pd(OAc)₂ with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), can sometimes be effective, particularly for achieving unconventional regioselectivity.[7] These conditions, also known as Jeffery conditions, are worth exploring if standard ligand-based systems are not providing the desired outcome.

Data Presentation: Catalyst, Base, and Solvent Screening

The following tables summarize typical conditions screened for Suzuki couplings of dichloropyrimidines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Ligand Screening

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-1-5A common and often effective catalyst for a wide range of substrates.
Pd(OAc)₂SPhos1-3A highly active catalyst system for challenging couplings, including those with aryl chlorides.
Pd₂(dba)₃XPhos1-3Another powerful catalyst system known for its high reactivity and broad applicability.
PdCl₂(dppf)-1-5Often used for cross-coupling reactions and can provide good yields.

Table 2: Base and Solvent System Screening

BaseSolvent System (v/v)Temperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)80-100A standard and widely used combination.
K₃PO₄Toluene / EtOH / H₂O (various ratios)90-110A stronger base that can be effective for less reactive substrates.
Cs₂CO₃DMF100-120A strong base often used in challenging coupling reactions.
KFTHF / H₂O (4:1)60-80A milder base that can help to suppress protodeboronation.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound (Microwave-Assisted)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic start Low or No Yield check_reagents Verify Reagent Quality (Starting Material, Boronic Acid, Catalyst) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Solvent, Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) catalyst_ok Catalyst System Appropriate? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_catalyst Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No screen_catalysts Screen Different Catalysts/Ligands catalyst_ok->screen_catalysts No success Improved Yield catalyst_ok->success Yes replace_reagents->check_reagents optimize_conditions->check_conditions screen_catalysts->check_catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Selective Functionalization of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 2,6-Dichloropyrimidine-4-carboxamide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the selective functionalization of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction Yield 1. Reagent Quality: Degradation of starting materials, catalysts, or bases. 2. Inert Atmosphere: Presence of oxygen can deactivate palladium catalysts. 3. Reaction Parameters: Suboptimal choice of solvent, base, or temperature.1. Verify the integrity and purity of all reagents. Use freshly opened or purified materials if necessary. 2. Ensure the reaction setup is properly sealed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] 3. Systematically screen different solvents, bases, and temperature ranges to find the optimal conditions for your specific transformation.[2]
Poor Regioselectivity (Mixture of C2 and C6 isomers) 1. Electronic Effects: The carboxamide group at C4 influences the electronic properties of the C2 and C6 positions, but selectivity can still be challenging. 2. Steric Hindrance: The steric bulk of the incoming nucleophile can affect which position it attacks. 3. Reaction Conditions: The choice of solvent and base can impact the C2/C6 selectivity.[2]1. For Nucleophilic Aromatic Substitution (SNAr), consider the electronic nature of your nucleophile. Electron-donating groups on the pyrimidine ring can influence selectivity. 2. For sterically demanding nucleophiles, substitution may be favored at the less hindered position.[2] 3. For palladium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity. Ligand screening is highly recommended.[2]
Formation of Side Products (e.g., Hydrolysis of Carboxamide) 1. Reaction Conditions: The presence of strong acids, bases, or water, especially at elevated temperatures, can lead to the hydrolysis of the carboxamide group. 2. Work-up Procedure: Acidic or basic work-up conditions can also cause hydrolysis.1. Use anhydrous solvents and reagents. If a base is required, consider using non-nucleophilic organic bases. 2. Maintain a neutral pH during the work-up and purification steps.
Difficulty in Product Purification 1. Similar Polarity: The desired product and unreacted starting material or isomers may have very similar polarities, making chromatographic separation difficult. 2. Complex Reaction Mixture: The presence of multiple side products can complicate purification.1. Optimize the reaction to drive it to completion, minimizing the amount of starting material in the crude product. 2. Explore different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization to improve separation.

Frequently Asked Questions (FAQs)

Q1: Which position (C2 or C6) is generally more reactive towards nucleophilic aromatic substitution (SNAr) in this compound?

A1: In 2,6-disubstituted pyrimidines, the reactivity of the C2 and C6 positions is influenced by the electronic nature of the substituent at C4. The carboxamide group is an electron-withdrawing group, which generally activates the pyrimidine ring towards nucleophilic attack. The relative reactivity of the C2 and C6 positions can be subtle and is often dependent on the nature of the incoming nucleophile and the reaction conditions. Generally, the C6 position might be slightly more activated due to the combined electron-withdrawing effects of the ring nitrogens and the C4-carboxamide group. However, empirical determination through small-scale test reactions is always recommended.

Q2: How can I achieve selective monosubstitution at either the C2 or C6 position?

A2: Achieving selective monosubstitution can be challenging but is often possible by carefully controlling the reaction conditions.

  • For SNAr: Use of a bulky nucleophile may favor substitution at the less sterically hindered position. Running the reaction at low temperatures and with a stoichiometric amount of the nucleophile can also help to prevent disubstitution.

  • For Palladium-Catalyzed Cross-Coupling: The choice of palladium catalyst and ligand is critical. Different ligands can exhibit different selectivities for the C2 and C6 positions. A thorough screening of catalysts and ligands is often necessary to achieve high regioselectivity.[2]

Q3: My Suzuki-Miyaura coupling reaction is not working. What are the common pitfalls?

A3: Common issues with Suzuki-Miyaura couplings involving chloro-heterocycles include:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen. Ensure your reaction is performed under a strict inert atmosphere.[1]

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds. Using electron-rich, sterically bulky phosphine ligands can promote the oxidative addition step.[1]

  • Base and Solvent Choice: The choice of base and solvent system is crucial. Often a combination of an aqueous base solution and an organic solvent is used. The base not only facilitates the catalytic cycle but can also affect the stability of the boronic acid.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Using fresh, high-quality boronic acid is important.

Q4: Can I perform a reaction at the carboxamide group without affecting the chloro substituents?

A4: Yes, under certain conditions. For example, hydrolysis of the carboxamide to a carboxylic acid can often be achieved using milder conditions (e.g., LiOH in a mixture of water and a protic solvent) that may not significantly affect the chloro groups, especially at controlled temperatures.[3][4] However, harsh acidic or basic conditions should be avoided as they can lead to nucleophilic substitution of the chlorine atoms.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general method for the amination of this compound.

Materials:

  • This compound

  • Amine (1.0-1.2 equivalents)

  • Anhydrous Potassium Carbonate (2.0-4.0 equivalents)

  • Anhydrous DMF (5-10 mL per 1.0 mmol of starting material)

  • Magnetic stir bar

  • Reaction vial with a sealable cap

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[2]

  • Add anhydrous DMF (5-10 mL).[2]

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene/Ethanol solvent mixture (e.g., 3:1)

  • Flame-dried round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).[5]

  • Add Pd(PPh₃)₄ (0.05 mmol).[5]

  • Purge the flask with an inert gas (e.g., argon) for 10 minutes.

  • Add the degassed toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.[5]

  • Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

experimental_workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar Nucleophile Base, Solvent, Heat suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) start->suzuki Boronic Acid Pd Catalyst, Base, Solvent, Heat product_snar Monosubstituted Product (C2 or C6) snar->product_snar product_suzuki Monosubstituted Product (C2 or C6) suzuki->product_suzuki

Caption: General experimental workflow for the selective functionalization of this compound.

troubleshooting_logic start Low or No Yield in Reaction check_reagents Verify Reagent Quality (Starting Material, Catalyst, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Confirm Reaction Setup (Inert Atmosphere, Temperature) setup_ok Setup Correct? check_setup->setup_ok check_params Re-evaluate Parameters (Solvent, Ligand, Base) params_ok Parameters Optimal? check_params->params_ok reagents_ok->check_setup Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No setup_ok->check_params Yes correct_setup Correct Setup Issues setup_ok->correct_setup No optimize_params Systematically Optimize Conditions params_ok->optimize_params No end Improved Yield params_ok->end Yes replace_reagents->start correct_setup->start optimize_params->start

Caption: Troubleshooting workflow for low-yield reactions.

References

Byproduct formation in the synthesis of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2,6-Dichloropyrimidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process. First, the starting material, 2,6-Dichloropyrimidine-4-carboxylic acid, is converted to its more reactive acid chloride derivative, 2,6-Dichloropyrimidine-4-carbonyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step involves the amidation of the acid chloride with an ammonia source, such as aqueous or gaseous ammonia, to yield the final product.

Q2: What are the potential major byproducts in this synthesis?

A2: The primary byproducts of concern include:

  • 2,6-Dichloropyrimidine-4-carboxylic acid: This results from incomplete conversion of the starting material or hydrolysis of the intermediate acid chloride.

  • 2-Chloro-6-hydroxypyrimidine-4-carboxamide and 6-Chloro-2-hydroxypyrimidine-4-carboxamide: These arise from the hydrolysis of one of the chloro groups on the pyrimidine ring. The presence of water or hydroxide ions can facilitate this nucleophilic aromatic substitution.

  • Dimerization Products: Under certain conditions, intermolecular reactions can lead to the formation of dimeric impurities.

Q3: How can I monitor the progress of the reaction and detect byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring the reaction progress and identifying impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) typically provides good separation. Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the identification of unknown impurity peaks by providing molecular weight information.

Q4: What are the critical parameters to control to minimize byproduct formation?

A4: Key parameters to control include:

  • Moisture Control: The reaction should be carried out under anhydrous conditions, especially during the formation of the acid chloride, to prevent hydrolysis back to the carboxylic acid.

  • Temperature: The amidation step is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of ammonia can help to control the reaction rate and minimize side reactions.

  • Stoichiometry: Precise control of the amount of chlorinating agent and ammonia is crucial to ensure complete conversion and avoid over-reaction or side reactions.

  • Purity of Starting Materials: Using high-purity 2,6-Dichloropyrimidine-4-carboxylic acid is essential to prevent carrying impurities through the synthesis.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 2,6-Dichloropyrimidine-4-carboxylic Acid in the Final Product

Symptoms:

  • HPLC analysis shows a significant peak corresponding to the starting material.

  • The isolated product may have a different melting point or appearance than expected.

Possible CauseRecommended Solution
Incomplete formation of the acid chloride. - Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in a slight excess (e.g., 1.1-1.5 equivalents).- Increase the reaction time or temperature for the chlorination step, monitoring by TLC or HPLC until the starting material is consumed.
Hydrolysis of the acid chloride before amidation. - Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Ensure all glassware is thoroughly dried before use.
Insufficient amidation. - Ensure an adequate excess of the ammonia source is used.- Control the temperature during ammonia addition to prevent loss of gaseous ammonia.
Issue 2: Presence of Hydrolyzed Byproducts (Hydroxy-chloropyrimidine-carboxamides)

Symptoms:

  • LC-MS analysis reveals peaks with masses corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • The product may exhibit poor solubility characteristics.

Possible CauseRecommended Solution
Presence of water during the work-up. - Use anhydrous solvents for extraction and washing where possible.- Minimize the duration of contact with aqueous solutions during work-up.
Reaction with hydroxide ions. - If an aqueous base is used for neutralization, add it slowly at a low temperature to avoid localized high pH.- Consider using a non-aqueous work-up if feasible.
Elevated temperatures in the presence of water. - Maintain low temperatures throughout the reaction and work-up procedures.
Issue 3: Formation of Dimeric Impurities

Symptoms:

  • LC-MS analysis shows peaks with masses approximately double that of the product.

  • The product may be less soluble than expected.

Possible CauseRecommended Solution
High reaction concentration. - Perform the reaction at a lower concentration to reduce the probability of intermolecular reactions.
Prolonged reaction times at elevated temperatures. - Optimize the reaction time to ensure completion without allowing for significant byproduct formation.- Maintain the recommended temperature profile for the reaction.

Data Presentation

Table 1: HPLC-MS Analysis of a Typical Reaction Mixture

Retention Time (min)Compound[M+H]⁺ (m/z)Relative Abundance (%)
3.52,6-Dichloropyrimidine-4-carboxylic acid193.05.2
4.8This compound192.089.5
2.92-Chloro-6-hydroxypyrimidine-4-carboxamide174.03.1
5.5Dimeric Impurity351.02.2

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride
  • To a stirred suspension of 2,6-Dichloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/g) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and TLC/HPLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,6-Dichloropyrimidine-4-carbonyl chloride, which is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude 2,6-Dichloropyrimidine-4-carbonyl chloride from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dioxane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane/THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the acid chloride.

  • Upon completion, the reaction mixture can be filtered to remove ammonium chloride precipitate. The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: HPLC Method for In-Process Control and Final Product Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Synthesis_Pathway A 2,6-Dichloropyrimidine-4-carboxylic acid B 2,6-Dichloropyrimidine-4-carbonyl chloride A->B SOCl₂/DMF B->A H₂O (Hydrolysis) C This compound B->C NH₃ D Hydrolysis Byproduct (2-Chloro-6-hydroxypyrimidine-4-carboxamide) C->D H₂O/OH⁻ (Hydrolysis) E Dimerization Byproduct C->E Intermolecular Reaction

Caption: Main synthesis pathway and potential byproduct formation routes.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Analyze Final Product by HPLC/LC-MS purity_check Purity Meets Specification? start->purity_check end Process Complete purity_check->end Yes troubleshoot Identify Major Impurity purity_check->troubleshoot No impurity1 High Starting Material? troubleshoot->impurity1 impurity2 Hydrolysis Byproducts? impurity1->impurity2 No action1 Optimize Chlorination Step & Ensure Anhydrous Conditions impurity1->action1 Yes impurity3 Dimeric Impurities? impurity2->impurity3 No action2 Strict Moisture Control & Low Temperature Work-up impurity2->action2 Yes action3 Lower Reaction Concentration & Optimize Reaction Time impurity3->action3 Yes

Caption: A logical workflow for troubleshooting byproduct formation.

Technical Support Center: Purification of 2,6-Dichloropyrimidine-4-carboxamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-Dichloropyrimidine-4-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield After Purification 1. Incomplete Reaction: The synthesis of the starting material was not driven to completion. 2. Product Loss During Extraction: Insufficient extraction from the aqueous phase or formation of emulsions. 3. Product Hydrolysis: The dichloropyrimidine moiety is susceptible to hydrolysis, especially in the presence of water and base or acid at elevated temperatures. 4. Precipitation on the Column: The product has low solubility in the initial column chromatography solvent system.1. Monitor the initial reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, add a small amount of brine. 3. During workup, use a saturated aqueous sodium bicarbonate solution for neutralization and avoid prolonged exposure to aqueous conditions. Perform extractions promptly at room temperature. 4. Load the crude product onto the column using a minimal amount of a more polar solvent in which it is soluble, or adsorb it onto a small amount of silica gel before loading.
Product is Contaminated with Starting Material (2,6-Dichloropyrimidine-4-carboxylic acid) 1. Incomplete Amidation Reaction: The conversion of the carboxylic acid to the carboxamide is not complete. 2. Co-elution During Column Chromatography: The polarity of the starting material and product are too similar for effective separation with the chosen solvent system.1. Ensure the amidation reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reagents. 2. Adjust the solvent gradient in your column chromatography. A shallower gradient of ethyl acetate in hexanes may improve separation. Alternatively, consider a different solvent system, such as dichloromethane/methanol.
Presence of Unidentified Impurities in the Final Product 1. Side Reactions: Formation of byproducts due to the reactivity of the dichloropyrimidine ring, such as mono-hydrolysis or reaction with solvent nucleophiles. 2. Residual Chlorinating Agent: Carryover of reagents like thionyl chloride or phosphorus oxychloride from the previous step.1. Minimize water content throughout the synthesis and purification process. Use anhydrous solvents where possible. 2. Ensure the reaction is properly quenched and worked up to remove any unreacted chlorinating agents. An aqueous wash with a mild base can help remove acidic impurities.
Oily Product Instead of a Crystalline Solid After Recrystallization 1. Incorrect Recrystallization Solvent: The chosen solvent or solvent system is not suitable for inducing crystallization. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation.1. Perform a thorough solvent screen to find an appropriate recrystallization solvent. Good single solvents to try are ethanol or isopropanol. For mixed solvent systems, consider ethyl acetate/hexanes or dichloromethane/hexanes.[1] 2. If the product oils out, try re-dissolving it in a minimal amount of hot solvent and cooling it more slowly. If impurities are suspected, an initial purification by column chromatography may be necessary before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities include unreacted 2,6-Dichloropyrimidine-4-carboxylic acid, residual reagents from the amidation reaction (e.g., coupling agents), and byproducts from side reactions such as the hydrolysis of one or both chloro groups to form hydroxy- or dihydroxy-pyrimidine derivatives.

Q2: Which purification technique is most suitable for this compound?

A2: A combination of techniques is often optimal. The crude reaction mixture can first be subjected to an aqueous workup and extraction. This is typically followed by column chromatography on silica gel to separate the product from polar and non-polar impurities.[2] For achieving high purity, a final recrystallization step is recommended.

Q3: What are the recommended solvent systems for column chromatography?

A3: A common and effective solvent system for the column chromatography of dichloropyrimidine derivatives on silica gel is a gradient of ethyl acetate in hexanes.[2] The exact gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis. A starting point could be 10% ethyl acetate in hexanes, gradually increasing the polarity.

Q4: How can I avoid hydrolysis of the chloro groups during purification?

A4: To minimize hydrolysis, avoid prolonged contact with water, especially under basic or acidic conditions and at elevated temperatures. During the workup, use mild bases like sodium bicarbonate for neutralization and perform extractions quickly. When performing column chromatography, ensure your solvents are anhydrous.

Q5: What is a good recrystallization solvent for this compound?

A5: While specific data for this compound is limited, for similar dichloropyrimidines, ethanol is often a suitable recrystallization solvent.[3] A two-solvent system, such as dissolving the compound in a good solvent like ethyl acetate or dichloromethane at an elevated temperature and then adding a poor solvent like hexanes until turbidity is observed, can also be effective.[1][4]

Q6: How can I assess the purity of my final product?

A6: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative purity analysis.[5] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the presence of impurities by observing unexpected signals. Mass Spectrometry (MS) can confirm the molecular weight of the desired product and help identify impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Crude Sample:

    • After the reaction workup, concentrate the organic extract containing the crude product under reduced pressure to obtain a residue.

    • Dissolve the residue in a minimal amount of dichloromethane or the column chromatography eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Carefully load the dissolved crude product or the silica gel with the adsorbed product onto the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexanes) to elute the product and any more polar impurities.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. For a single solvent system, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).[6] For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second (e.g., ethyl acetate and hexanes).[4]

  • Dissolution:

    • Place the crude or column-purified product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the hot solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table presents representative data for the purification of a this compound reaction mixture. Note: These values are illustrative and may vary depending on the specific reaction conditions and scale.

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Column Chromatography ~75%>95%70-85%
Recrystallization >95%>99%80-95%

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Process cluster_end Final Product Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Quenching & Phase Separation Chromatography Column Chromatography Workup->Chromatography Removal of Salts & Polar Impurities Recrystallization Recrystallization Chromatography->Recrystallization Separation from Byproducts PureProduct Pure 2,6-Dichloropyrimidine- 4-carboxamide Recrystallization->PureProduct High Purity Solid

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity after Initial Purification ImpurityType Identify Impurity Type (e.g., by NMR, LC-MS) Start->ImpurityType StartingMaterial Starting Material Present ImpurityType->StartingMaterial Unreacted Acid Byproduct Unknown Byproduct ImpurityType->Byproduct Other Species HydrolysisProduct Hydrolysis Product ImpurityType->HydrolysisProduct -OH present ActionSM Optimize Chromatography Gradient or Re-run Reaction StartingMaterial->ActionSM ActionBP Adjust Reaction Conditions to Minimize Side Reactions Byproduct->ActionBP ActionHP Ensure Anhydrous Conditions During Reaction and Workup HydrolysisProduct->ActionHP

Caption: Decision tree for troubleshooting low purity issues.

References

Overcoming poor solubility of 2,6-Dichloropyrimidine-4-carboxamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,6-Dichloropyrimidine-4-carboxamide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its poor solubility in many common organic solvents can lead to incomplete reactions, low yields, and difficulties in purification, thereby hindering its effective use in synthetic chemistry.

Q2: Are there any known solvents in which this compound is soluble?

Q3: What general strategies can be employed to improve the solubility of poorly soluble compounds like this?

A3: Several techniques can be used to enhance the solubility of poorly soluble organic compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization or nanonization) to increase the surface area for dissolution. Chemical methods involve the use of co-solvents, pH adjustments, or derivatization to a more soluble form.

Troubleshooting Guide: Overcoming Poor Solubility in Reactions

This guide provides a systematic approach to address solubility challenges with this compound during your experiments.

Issue 1: The compound does not dissolve in the chosen reaction solvent.

Root Cause Analysis: The polarity of the solvent may not be suitable for dissolving the compound. The crystalline nature of the compound might also contribute to its low solubility.

Solutions:

  • Solvent Screening: Conduct a small-scale solvent screening experiment to identify a suitable solvent or solvent mixture. A suggested list of solvents based on the solubility of similar compounds is provided in the table below.

  • Temperature Elevation: Gently heating the mixture can significantly increase the solubility of the compound. However, be cautious of potential degradation of the starting material or other reagents at elevated temperatures.

  • Use of Co-solvents: Employing a mixture of solvents can be effective. A small amount of a high-polarity aprotic solvent like DMSO or DMF in a less polar solvent such as Tetrahydrofuran (THF) or Dioxane can enhance solubility.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and facilitate dissolution.

Recommended Solvents for Initial Screening
SolventClassRationale for Selection
Dimethyl Sulfoxide (DMSO)Polar AproticHigh polarity; known to dissolve a wide range of organic compounds, including related pyrimidines.[1][2]
Dimethylformamide (DMF)Polar AproticGood solvent for many polar and nonpolar compounds; reported to dissolve similar dichloropyrimidines.[1]
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh boiling point and strong solvating power.
Tetrahydrofuran (THF)Polar EtherealCommonly used in organic synthesis; can be used in combination with more polar solvents.
1,4-DioxaneEtherealA less polar ether that can be suitable for certain reactions, especially when heated.
Acetonitrile (MeCN)Polar AproticA versatile solvent with moderate polarity.
Experimental Workflow for Solvent Screening

The following workflow outlines a systematic approach to identifying a suitable solvent.

experimental_workflow Solvent Screening Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_reagent Weigh this compound prep_solvents Dispense selected solvents into vials add_reagent Add reagent to each solvent prep_solvents->add_reagent observe_rt Observe solubility at room temperature add_reagent->observe_rt heat Gently heat insoluble mixtures observe_rt->heat If insoluble select_solvent Select best solvent or co-solvent system observe_rt->select_solvent If soluble observe_heat Observe solubility upon heating heat->observe_heat observe_heat->select_solvent proceed Proceed with the reaction select_solvent->proceed

Caption: A stepwise workflow for screening and selecting an appropriate reaction solvent.

Issue 2: The reaction is sluggish or incomplete despite the compound being partially dissolved.

Root Cause Analysis: The concentration of the dissolved reactant may be too low for the reaction to proceed at a reasonable rate. The reaction may be a solid-liquid phase reaction where the rate is limited by the dissolution of the solid.

Solutions:

  • Increase Temperature: As with initial dissolution, increasing the reaction temperature can enhance both solubility and reaction rate. Monitor for any potential side reactions or degradation.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of reactants across the phase boundary.

  • Mechanical Agitation: Vigorous stirring can increase the rate of dissolution of the solid reactant, thereby increasing its concentration in the solution and accelerating the reaction.

  • Use of a More Solubilizing Solvent System: Re-evaluate the solvent system. A different co-solvent or a more polar primary solvent might be necessary to achieve a fully homogeneous reaction mixture.

Logical Troubleshooting Flowchart

This flowchart provides a decision-making path for addressing solubility issues.

Caption: A flowchart to guide troubleshooting steps for solubility-related reaction problems.

Detailed Experimental Protocol: Small-Scale Solubility Test

Objective: To determine the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, NMP, THF, 1,4-Dioxane, Acetonitrile)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir bar (optional)

  • Stir plate/hot plate

  • Spatula

  • Balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound into a tared vial.

  • Add a known volume of the first solvent (e.g., 0.5 mL) to the vial.

  • Stir the mixture vigorously at room temperature for 5-10 minutes.

  • Observe and record whether the solid has completely dissolved.

  • If the solid has not dissolved, add another portion of the solvent (e.g., 0.5 mL) and repeat step 3.

  • If the solid remains insoluble after adding a total of 2.0 mL of the solvent, gently heat the mixture while stirring.

  • Record the temperature at which the solid dissolves, if at all.

  • Repeat this procedure for each of the selected solvents.

Data Presentation:

Summarize your observations in a table similar to the one below.

SolventSolubility at Room Temp. (approx. mg/mL)Solubility upon Heating (approx. mg/mL)Notes
DMSO
DMF
NMP
THF
1,4-Dioxane
Acetonitrile

By following these guidelines and systematically exploring different conditions, researchers can effectively overcome the challenges posed by the poor solubility of this compound and successfully utilize it in their synthetic endeavors.

References

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloropyrimidine-4-carboxamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?

In nucleophilic aromatic substitution reactions with this compound, the two chlorine atoms at the C2 and C6 positions are not electronically equivalent due to the presence of the carboxamide group at C4. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The carboxamide group is an electron-withdrawing group, which further deactivates the pyrimidine ring towards electrophilic attack but activates it for nucleophilic substitution.

Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the electronic influence of the adjacent nitrogen atom and the carboxamide group. However, the regioselectivity is highly dependent on the nature of the nucleophile, reaction conditions, and potential steric hindrance.

Q2: How do different types of nucleophiles affect the regioselectivity?

The nature of the nucleophile plays a critical role in determining the site of substitution.

  • Amines (Amination): Primary and secondary amines will typically favor substitution at the C6 position. However, sterically hindered amines may show decreased reactivity or altered selectivity.

  • Alkoxides (Alkoxylation): Simple alkoxides, such as methoxide or ethoxide, generally favor substitution at the C6 position.

  • Thiols (Thiolation): Thiolates are soft nucleophiles and are also expected to predominantly attack the C6 position under typical SNAr conditions.

Q3: What is the role of reaction conditions in controlling regioselectivity?

Reaction conditions are a powerful tool for influencing the outcome of the substitution reaction.

  • Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity, potentially favoring the formation of the thermodynamically more stable product, which may not be the kinetically favored one. It is often advisable to start with lower temperatures and gradually increase if the reaction is sluggish.

  • Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the transition states differently, thereby affecting the regioselectivity. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used for SNAr reactions.

  • Base: The base used to deprotonate the nucleophile (if required) can impact the reaction. The strength and steric bulk of the base can be crucial.

  • Catalysis: For certain reactions, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed. The choice of ligand in these catalytic systems can significantly influence the regioselectivity, sometimes even reversing the inherent preference.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)

Symptom: Your reaction yields a mixture of 2-substituted and 6-substituted products that are difficult to separate.

Possible Causes & Solutions:

Possible Cause Solution
High Reaction Temperature Lowering the reaction temperature may improve the kinetic selectivity towards the C6 position. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
Sterically Unhindered Nucleophile If C2 substitution is observed, consider using a more sterically bulky nucleophile to disfavor attack at the more sterically hindered C2 position.
Inappropriate Solvent Screen different polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO) to see if the solvent has a significant effect on the regioselectivity for your specific nucleophile.
Suboptimal Base If using a base, experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH). A bulkier, non-nucleophilic base might be beneficial.
For Aminations: Consider Catalysis If SNAr conditions are not selective, explore a palladium-catalyzed Buchwald-Hartwig amination. A systematic screening of palladium precursors and phosphine ligands is recommended to optimize for the desired isomer.
Issue 2: Low or No Conversion to the Desired Product

Symptom: The starting material is largely unreacted after a significant reaction time.

Possible Causes & Solutions:

Possible Cause Solution
Insufficiently Reactive Nucleophile The nucleophile may not be strong enough to react under the chosen conditions. Consider using a stronger base to generate a more potent nucleophile (e.g., using NaH to deprotonate an alcohol or thiol).
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts. For some less reactive nucleophiles, higher temperatures may be necessary.
Inappropriate Solvent or Base Ensure the solvent can dissolve the reactants and that the chosen base is strong enough to deprotonate the nucleophile without causing side reactions.
Deactivated Substrate While the carboxamide group is activating for nucleophilic substitution, other factors could lead to deactivation. Ensure the starting material is pure.

Data Presentation

The following table summarizes the expected regioselectivity and general reaction conditions for the nucleophilic substitution of this compound. Please note that specific yields and ratios can vary significantly based on the exact nucleophile and optimized conditions.

Nucleophile Type Expected Major Regioisomer Typical Reaction Conditions Anticipated Yield Range Notes
Primary/Secondary Amines 6-amino-2-chloropyrimidine-4-carboxamideBase (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures (80-140 °C).Moderate to HighSteric hindrance on the amine can affect reactivity and selectivity.
Alkoxides (e.g., NaOMe) 6-alkoxy-2-chloropyrimidine-4-carboxamideThe corresponding alcohol as solvent or a polar aprotic solvent at room temperature to elevated temperatures.Good to ExcellentTypically a clean and high-yielding reaction.
Thiols 6-thio-2-chloropyrimidine-4-carboxamideA base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) at room temperature to moderate heat.Good to ExcellentThiolates are generally very reactive towards this substrate.

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Amination at the C6 Position

This protocol provides a general starting point for the reaction of an amine with this compound.

  • Reagents and Setup:

    • This compound (1.0 eq.)

    • Amine (1.1 - 1.5 eq.)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 eq. or DIPEA, 2.0 - 3.0 eq.)

    • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

    • Reaction vessel (e.g., round-bottom flask or microwave vial) equipped with a magnetic stir bar and a condenser under an inert atmosphere (N₂ or Ar).

  • Procedure: a. To the reaction vessel, add this compound, the amine, and the base. b. Add the anhydrous solvent. c. Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary) with vigorous stirring. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by adding water. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Regioselective Alkoxylation at the C6 Position

This protocol describes a typical procedure for the reaction with an alkoxide.

  • Reagents and Setup:

    • This compound (1.0 eq.)

    • Sodium alkoxide (1.1 - 1.3 eq.) or the corresponding alcohol with a strong base (e.g., NaH, 1.1 - 1.3 eq.)

    • Anhydrous solvent (the corresponding alcohol or a polar aprotic solvent like THF or DMF)

    • Reaction vessel under an inert atmosphere.

  • Procedure: a. If generating the alkoxide in situ, dissolve the alcohol in the anhydrous solvent and add the base portion-wise at 0 °C. Stir for 30 minutes. b. Add a solution of this compound in the anhydrous solvent to the alkoxide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). d. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent. f. Work up the organic layer as described in Protocol 1. g. Purify the product by chromatography or recrystallization.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_positions Reactive Positions cluster_factors Influencing Factors cluster_outcome Reaction Outcome Substrate C4-Carboxamide (Electron-withdrawing) C2 C2-Cl Substrate->C2 C6 C6-Cl (Generally More Reactive) Substrate->C6 Product Regioselective Product C2->Product Possible Minor Pathway C6->Product Favored Pathway Nucleophile Nucleophile (Nature & Sterics) Nucleophile->Product Conditions Reaction Conditions (Temp, Solvent, Base) Conditions->Product Catalyst Catalyst (e.g., Palladium) Catalyst->Product Troubleshooting_Workflow cluster_solutions_conversion Troubleshooting Low Conversion cluster_solutions_selectivity Troubleshooting Poor Selectivity Start Experiment Start: Nucleophilic Substitution Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Sol_Temp Increase Temperature Low_Conversion->Sol_Temp Sol_Base Use Stronger Base Low_Conversion->Sol_Base Sol_Nuc More Reactive Nucleophile Low_Conversion->Sol_Nuc Check_Selectivity Check Regioselectivity (NMR) Good_Conversion->Check_Selectivity Poor_Selectivity Issue: Poor Selectivity Check_Selectivity->Poor_Selectivity No Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Yes Sol_Low_Temp Lower Temperature Poor_Selectivity->Sol_Low_Temp Sol_Sterics Bulky Nucleophile Poor_Selectivity->Sol_Sterics Sol_Catalyst Screen Catalysts/Ligands Poor_Selectivity->Sol_Catalyst End Desired Product Good_Selectivity->End

Technical Support Center: Synthesis of 2,6-Dichloropyrimidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dichloropyrimidine-4-carboxamide derivatives. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common reasons for low yields in the final amidation step?

Low yields can stem from several factors ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Amine Nucleophile: Ensure the amine used is of high purity and free of moisture.

    • Acid Chloride Intermediate: The key intermediate, 2,6-dichloropyrimidine-4-carbonyl chloride, can degrade upon exposure to moisture. It's crucial to use it freshly prepared or properly stored under anhydrous conditions.

    • Solvent: Anhydrous solvents are critical to prevent the hydrolysis of the acid chloride intermediate. Ensure solvents are properly dried before use.[1]

  • Reaction Conditions:

    • Temperature: Sub-optimal temperatures can lead to incomplete reactions. While many amidations proceed at room temperature, some may require gentle heating.[2] However, excessive heat can lead to the decomposition of starting materials or products.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.[4]

    • Base: A tertiary amine base, like triethylamine (Et₃N), is often added to neutralize the HCl generated during the reaction.[5] The purity and stoichiometry of the base are important; ensure at least one equivalent is used.

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture and oxygen, potentially improving the yield.[1]

  • Work-up and Purification:

    • Product Loss: Significant product loss can occur during aqueous work-up and extraction steps. Check all aqueous layers by TLC to ensure the product is not being discarded.[3]

    • Purification Method: The choice of purification method is critical. If the product has similar polarity to impurities, separation by column chromatography can be challenging. Experimenting with different solvent systems or considering recrystallization is advised.[1][3]

Q2: I'm having trouble synthesizing the 2,6-dichloropyrimidine-4-carbonyl chloride intermediate. What can I do?

The synthesis of this key intermediate is a critical step. A common method involves the chlorination of orotic acid.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent. Using it in excess is typical. Some procedures also add catalytic amounts of N,N-dimethylformamide (DMF).[6]

  • Reaction Time and Temperature: This reaction often requires high temperatures (e.g., 110 °C) and prolonged reaction times (overnight) to ensure complete conversion.[6]

  • Work-up Procedure: After the reaction, excess POCl₃ is typically removed under reduced pressure. The work-up involves quenching the reaction mixture, often by adding it to ice water, followed by extraction. A common issue is the hydrolysis of the product back to the carboxylic acid if the work-up is not performed carefully and quickly.[6]

Q3: My TLC plate shows multiple spots after the amidation reaction. What are the likely side products?

The formation of multiple products complicates purification and reduces the yield of the desired compound.[1]

  • Hydrolysis: The most common side product is the corresponding carboxylic acid, formed by the reaction of the 2,6-dichloropyrimidine-4-carbonyl chloride intermediate with trace amounts of water.

  • Di-substitution: Although the carbonyl chloride is the most reactive site, reaction of the amine at one of the chloro-positions (C2 or C6) can occur, especially under harsh conditions or with highly nucleophilic amines. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C6.[7]

  • Unreacted Starting Material: Incomplete reactions will show spots corresponding to the starting amine and potentially the acid chloride (or its hydrolyzed form).[2]

Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride

This protocol is based on the chlorination of orotic acid monohydrate.[6]

  • In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate (e.g., 34.8 g, 200.0 mmol).

  • Carefully add phosphorus oxychloride (e.g., 100 mL) and a catalytic amount of N,N-dimethylformamide (e.g., 20 drops).

  • Heat the reaction mixture to 110 °C and stir at this temperature overnight.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Carefully evaporate the excess phosphorus oxychloride under reduced pressure.

  • To the dark, cooled residue, add hexane (e.g., 500 mL) with vigorous stirring.

  • Separate the hexane layer and wash it quickly with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid. A reported yield for a similar procedure is around 62%.[6]

Protocol 2: General Procedure for Amidation

This protocol describes the general synthesis of this compound derivatives from the acid chloride intermediate.[5]

  • Dissolve the desired primary or secondary amine (2.0 equivalents) and triethylamine (2.0 equivalents) in a dry aprotic solvent (e.g., THF or DCM) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Prepare a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1.0 equivalent) in the same dry solvent.

  • Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Suspend the resulting residue in water, filter the precipitate, and wash it successively with a saturated aqueous solution of NaHCO₃ and water.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Reaction Condition Optimization

Optimizing reaction conditions is key to improving yield. The following table summarizes parameters that can be screened.

ParameterVariationRationale & ConsiderationsCommon Issues
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), DioxaneSolvent polarity can significantly influence reaction rates.[4] Ensure the solvent is anhydrous to prevent hydrolysis of the acid chloride.Low reactant solubility; side reactions.[2]
Base Triethylamine (Et₃N), DIPEA, K₂CO₃A base is required to neutralize the HCl byproduct. The choice of base can be critical, especially for less reactive amines.[7]Incomplete reaction if base is too weak or insufficient.
Temperature 0 °C to Room Temp to RefluxLower temperatures can increase selectivity and reduce side products. Higher temperatures may be needed to drive the reaction to completion.[2][4]Product degradation at high temperatures.[3]
Amine Equivalents 1.0 - 2.0 eq.Using a slight excess of the amine can help drive the reaction to completion. Using a large excess can complicate purification.Formation of di-substituted byproducts.
Visualizations

General Synthesis Workflow

G start Orotic Acid step1 Chlorination (POCl₃, DMF cat.) start->step1 intermediate 2,6-Dichloropyrimidine- 4-carbonyl chloride step1->intermediate step2 Amidation (R₁R₂NH, Base) intermediate->step2 product Target Carboxamide Derivative step2->product purify Work-up & Purification product->purify final Pure Product purify->final

Caption: Workflow for the synthesis of this compound derivatives.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed q1 Verify Starting Material Purity? start->q1 a1_yes Purity OK q1->a1_yes Yes a1_no Purify/Replace Reagents q1->a1_no No q2 Optimize Reaction Conditions? a1_yes->q2 a3_yes Yield Improved a1_no->a3_yes a2_yes Conditions OK q2->a2_yes Yes a2_no Screen Temp, Solvent, Base q2->a2_no No q3 Analyze Work-up Procedure? a2_yes->q3 a2_no->a3_yes a3_no Check Aqueous Layers, Minimize Transfers q3->a3_no Product Loss Detected a3_no->a3_yes

Caption: A systematic approach to troubleshooting low reaction yields.[3]

Reaction Pathway: Amidation vs. Side Reactions

G start Acid Chloride Intermediate amine + Amine (R₁R₂NH) start->amine Desired Path water + Water (Trace H₂O) start->water Side Reaction 1 product Desired Carboxamide (High Yield) amine->product side2 C2/C6 Substituted Byproduct amine->side2 Side Reaction 2 (Harsh Conditions) side1 Carboxylic Acid (Hydrolysis) water->side1

Caption: Desired amidation pathway versus common undesirable side reactions.

References

Scale-up challenges for the synthesis of 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloropyrimidine-4-carboxamide, with a focus on addressing scale-up challenges.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion during Synthesis of 2,6-Dichloropyrimidine-4-carbonyl Chloride Intermediate

Possible Causes & Solutions

CauseTroubleshooting Steps
Moisture in Starting Materials or Reaction Setup Orotic acid monohydrate must be thoroughly dried before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will react with the chlorinating agent and the acid chloride product, reducing yield.
Insufficient Chlorinating Agent On a larger scale, ensure efficient mixing to avoid localized depletion of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). A slight excess of the chlorinating agent may be required to drive the reaction to completion.
Suboptimal Reaction Temperature The conversion of the carboxylic acid to the acid chloride requires heating.[1] Monitor the reaction temperature closely. On a larger scale, ensure even heat distribution to prevent hot spots or areas of incomplete reaction. A temperature ramp-up profile may be necessary for controlled reaction initiation.
Inadequate Reaction Time Scale-up often requires longer reaction times to ensure complete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., in-process IR spectroscopy to observe the disappearance of the carboxylic acid C=O stretch and the appearance of the acid chloride C=O stretch).
Decomposition of the Acid Chloride 2,6-Dichloropyrimidine-4-carbonyl chloride is reactive and can degrade at elevated temperatures over prolonged periods.[2] Avoid unnecessarily long reaction times at high temperatures. Once the reaction is complete, proceed to the next step or isolation as promptly as possible.
Issue 2: Formation of Impurities and Byproducts during Amidation

Possible Causes & Solutions

CauseTroubleshooting Steps
Side Reactions of the Acid Chloride The high reactivity of the acid chloride can lead to side reactions if the ammonia source is not introduced under controlled conditions. On a large scale, subsurface addition of the ammonia solution into a well-agitated solution of the acid chloride at a controlled temperature is recommended to ensure rapid and selective reaction.
Hydrolysis of the Acid Chloride Any residual moisture in the solvent or ammonia source will lead to the formation of 2,6-Dichloropyrimidine-4-carboxylic acid as a significant impurity.[2] Use anhydrous solvents and reagents for the amidation step.
Over-reaction or Side Reactions on the Pyrimidine Ring While less common under typical amidation conditions, prolonged exposure to harsh reagents or high temperatures could potentially lead to nucleophilic substitution at the chloro-positions on the pyrimidine ring. Maintain a controlled temperature and reaction time.
Formation of Dimer or Trimer Impurities If the concentration of the acid chloride is too high during the addition of the amine, intermolecular reactions can occur. Maintain a suitable dilution and ensure efficient mixing.
Issue 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Product Precipitation Issues On a larger scale, controlling the crystallization or precipitation process is crucial for obtaining a product with good filtration characteristics. A controlled cooling profile and the use of anti-solvents may be necessary. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
Removal of Unreacted Reagents and Byproducts Aqueous workups are often necessary to remove excess chlorinating agents and inorganic salts. However, the product's potential for hydrolysis must be considered. Use of cold water or brine and minimizing contact time is advisable.
Tarry or Oily Product This can be a result of impurities or decomposition. Ensure complete conversion in the preceding steps and maintain controlled conditions during the reaction and workup. An additional purification step, such as recrystallization from a suitable solvent system or slurry washing, may be required.
Residual Solvents Efficiently dry the final product under vacuum at a controlled temperature to remove residual solvents. The temperature should be kept low enough to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale preparation of this compound?

A1: A common and scalable two-step approach is recommended. The first step involves the conversion of 2,6-Dichloropyrimidine-4-carboxylic acid to its corresponding acid chloride, 2,6-dichloropyrimidine-4-carbonyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.[1][2] The second step is the amidation of the crude or isolated acid chloride with an ammonia source (e.g., aqueous ammonia, ammonia gas in an inert solvent) to yield the final product.

Q2: How can I minimize the formation of the carboxylic acid impurity during the amidation step?

A2: The formation of 2,6-Dichloropyrimidine-4-carboxylic acid is primarily due to the hydrolysis of the highly reactive 2,6-dichloropyrimidine-4-carbonyl chloride intermediate.[2] To minimize this, ensure that all solvents and reagents used in the amidation step are anhydrous. The reaction should be carried out under an inert atmosphere to prevent exposure to atmospheric moisture.

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The reaction to form the acid chloride often releases acidic gases (e.g., HCl, SO₂).[3] Ensure adequate ventilation and consider using a scrubber to neutralize these off-gases. Both the chlorinating agents and the acid chloride intermediate are corrosive and moisture-sensitive; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Dichloropyrimidine derivatives can be irritants, so avoid inhalation of dusts and skin contact.[4][5]

Q4: What are suitable analytical methods for monitoring the progress of these reactions?

A4: For the conversion of the carboxylic acid to the acid chloride, in-process infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch and the carbonyl of the carboxylic acid, and the appearance of the sharp carbonyl stretch of the acid chloride. For the amidation step, High-Performance Liquid Chromatography (HPLC) is a suitable method to monitor the consumption of the acid chloride and the formation of the carboxamide product.

Experimental Protocols

Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride [1]

  • To a dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, charge 2,6-Dichloropyrimidine-4-carboxylic acid.

  • Add an excess of thionyl chloride (or oxalyl chloride) as both the reagent and solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion (monitor by IR or HPLC).

  • After completion, cool the reaction mixture and remove the excess chlorinating agent under reduced pressure.

  • The resulting crude 2,6-Dichloropyrimidine-4-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound

  • Dissolve the crude or purified 2,6-Dichloropyrimidine-4-carbonyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in a reaction vessel under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia in an organic solvent or bubble anhydrous ammonia gas through the solution with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

  • Upon completion, the reaction mixture can be quenched with water. The product may precipitate and can be collected by filtration.

  • Wash the isolated solid with water and a suitable organic solvent to remove impurities.

  • Dry the product under vacuum.

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_challenges1 Challenges cluster_step2 Step 2: Amidation cluster_challenges2 Challenges start 2,6-Dichloropyrimidine-4-carboxylic Acid process1 Reaction & Heat start->process1 reagent1 Chlorinating Agent (e.g., SOCl2) reagent1->process1 intermediate 2,6-Dichloropyrimidine-4-carbonyl Chloride process1->intermediate challenge1 Moisture Sensitivity process1->challenge1 challenge2 Thermal Stability process1->challenge2 challenge3 Complete Conversion process1->challenge3 process2 Reaction & Work-up intermediate->process2 reagent2 Ammonia Source reagent2->process2 product This compound process2->product challenge4 Side Reactions process2->challenge4 challenge5 Purification process2->challenge5 challenge6 Safety (Off-gassing) process2->challenge6 Troubleshooting_Logic cluster_step1_causes Potential Causes in Step 1 cluster_step2_causes Potential Causes in Step 2 cluster_purification_causes Potential Causes in Purification issue Low Yield / Purity Issue check_step1 Review Acid Chloride Formation Step issue->check_step1 check_step2 Review Amidation Step issue->check_step2 check_purification Review Purification Protocol issue->check_purification cause1a Moisture Present? check_step1->cause1a cause1b Incorrect Temperature? check_step1->cause1b cause1c Insufficient Reagent? check_step1->cause1c cause2a Hydrolysis Occurring? check_step2->cause2a cause2b Side Reactions? check_step2->cause2b cause2c Poor Mixing? check_step2->cause2c cause3a Inefficient Extraction? check_purification->cause3a cause3b Decomposition during Drying? check_purification->cause3b cause3c Crystallization Issues? check_purification->cause3c solution Implement Corrective Actions (See Troubleshooting Guide) cause1a->solution cause1b->solution cause1c->solution cause2a->solution cause2b->solution cause2c->solution cause3a->solution cause3b->solution cause3c->solution

References

Technical Support Center: Palladium Catalyst Removal in 2,6-Dichloropyrimidine-4-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 2,6-Dichloropyrimidine-4-carboxamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound from palladium residues, offering step-by-step solutions.

Issue 1: High Residual Palladium Levels (>10 ppm) After Standard Filtration

  • Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis of the isolated product shows palladium levels exceeding the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1]

  • Possible Cause: The nitrogen atoms in the pyrimidine ring and the amide group of this compound can act as strong ligands, forming stable, soluble complexes with palladium.[2] This chelation prevents the effective removal of palladium through simple filtration of heterogeneous catalysts like palladium on carbon (Pd/C).

  • Solutions:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-based scavengers are particularly effective for palladium (II) species.

    • Activated Carbon Treatment: Utilize activated carbon, a cost-effective adsorbent, to bind the palladium.

    • Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 2-18 hours) to improve the scavenger's efficiency.[1][2]

    • Sequential Treatment: Combine methods for more effective removal. For instance, follow an initial filtration with a scavenger or activated carbon treatment.

Issue 2: Significant Product Loss During Palladium Removal

  • Symptom: The yield of purified this compound is substantially lower after treatment with a scavenger or activated carbon.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium. This is a known issue, particularly with activated carbon.[1]

  • Solutions:

    • Reduce Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This may require some optimization.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.

    • Thorough Washing: After filtration, wash the scavenger or activated carbon with fresh solvent to recover adsorbed product.

    • Consider Recrystallization: If product loss remains high, recrystallization may be a more suitable purification method.

Issue 3: Inconsistent Results in Palladium Removal

  • Symptom: The level of residual palladium varies significantly between batches, even when using the same purification protocol.

  • Possible Cause:

    • Incomplete Reaction: The presence of unreacted starting materials or intermediates can affect the palladium speciation and its interaction with scavengers.

    • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of different palladium species that may be more difficult to remove.[3]

    • Variability in Scavenger/Carbon Activity: The quality and activity of scavenger resins and activated carbon can vary between batches.

  • Solutions:

    • Ensure Complete Reaction: Monitor the reaction to completion before initiating the palladium removal process.

    • Maintain an Inert Atmosphere: For reactions sensitive to oxygen, ensure that the workup and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Quality Control of Purification Agents: Use scavengers and activated carbon from reputable suppliers and consider testing new batches on a small scale first.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The difficulty arises from the molecular structure of this compound. The nitrogen atoms in the pyrimidine ring and the amide functional group can act as strong ligands, forming stable complexes with palladium species.[2] This strong binding can keep the palladium dissolved in the reaction mixture, making its removal by simple filtration of a heterogeneous catalyst often incomplete.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies such as the ICH have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[5] It is essential to consult the latest ICH Q3D guidelines for specific limits.

Q3: What are the most common methods for removing palladium catalysts in this context?

A3: The most effective methods for removing palladium from reactions involving nitrogen-containing heterocycles like this compound include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Thiol-based silica scavengers are a popular choice.[6][7]

  • Adsorption: Treatment with activated carbon is a cost-effective method for adsorbing palladium.[1]

  • Crystallization: Purifying the product by recrystallization can be highly effective, sometimes enhanced by the addition of a chelating agent to keep the palladium in the mother liquor.

  • Filtration through Celite: This is primarily effective for removing heterogeneous catalysts like Pd/C, but may not be sufficient for soluble palladium species.[2]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of residual palladium is crucial. The most common and reliable analytical techniques are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can also be used for quantification.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodAdvantagesDisadvantagesTypical Efficiency (Residual Pd)
Silica-Based Thiol Scavengers (e.g., Si-TMT) High selectivity for palladium, very effective.[6][7]Higher cost compared to other methods.< 50 ppm, often < 10 ppm.[6]
Activated Carbon Cost-effective, widely applicable.[1]Can cause product loss due to non-specific adsorption.[1]Can reduce Pd from >300 ppm to <1 ppm in some cases.[1]
Crystallization Can be highly effective and scalable.May require significant optimization of solvent systems.Highly dependent on the specific compound and conditions.

Table 2: Typical Scavenging Conditions and Performance

ScavengerLoading (wt% or equiv.)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
Si-TMT (Silica-Trimercaptotriazine)0.03 wt352>100<1[1]
Activated Carbon (Darco KB-B)0.2 wt4518300<1[1]
TMT + Activated Carbon20 mol% TMT, 0.2 wt Carbon202223920[1]
Polychelated Resin (PCR-B2)0.4 wtRecirculation-3284[1]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 20-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[2]

  • Filtration: Cool the mixture to room temperature and filter it through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[2]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the celite pad with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration using ICP-MS.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system where the solubility of this compound is high at elevated temperatures and low at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified product and the mother liquor to assess the efficiency of the recrystallization.

Mandatory Visualization

Palladium_Removal_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_final Final Product start Crude Reaction Mixture (containing this compound and Palladium Catalyst) dissolution Dissolve in Suitable Solvent start->dissolution treatment Add Scavenger or Activated Carbon dissolution->treatment agitation Stir at Optimized Temperature and Time treatment->agitation filtration Filter to Remove Solid Adsorbent agitation->filtration concentration Concentrate Filtrate filtration->concentration analysis Analyze for Residual Palladium concentration->analysis product Purified Product (<10 ppm Pd) analysis->product

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Decision_Tree cluster_yes cluster_no start High Residual Palladium (>10 ppm)? cause1 Strong Chelation by Product? start->cause1 Yes end Palladium Removal Successful start->end No action1 Use High-Affinity Scavenger (e.g., Thiol-based) cause1->action1 action2 Optimize Scavenging Conditions (Temp, Time) cause1->action2 action3 Consider Sequential Treatment cause1->action3

Caption: Troubleshooting decision tree for high residual palladium.

References

Preventing hydrolysis of the carboxamide group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carboxamide Group Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted hydrolysis of carboxamide groups during your chemical reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues related to carboxamide hydrolysis during your experiments.

Q1: I am observing significant hydrolysis of my target amide during a reaction. What are the primary factors I should investigate?

A1: Amide hydrolysis is most often catalyzed by acidic or basic conditions, especially when combined with heat.[1][2][3] When troubleshooting, consider the following critical factors:

  • pH Control: Amides are most stable at a neutral pH. The presence of strong acids or bases, even in catalytic amounts, can significantly accelerate hydrolysis.[4][5] Ensure your reaction medium and any subsequent workup solutions are buffered or maintained at a pH where your amide is stable.

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the stability of the amide bond.[6] If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.

  • Presence of Water: Hydrolysis is, by definition, a reaction with water.[7] Ensure all solvents are anhydrous and that equipment is thoroughly dried. Storing reagents and products under an inert atmosphere (like nitrogen or argon) can prevent exposure to atmospheric moisture.[4]

Q2: My reaction requires acidic conditions, but my starting material contains a sensitive amide bond. How can I proceed?

A2: This is a classic chemoselectivity challenge. You have several strategies:

  • Use a Protecting Group: The most robust solution is to protect the amide nitrogen. A suitable protecting group will be stable to your acidic reaction conditions but can be removed later under orthogonal conditions (e.g., basic or hydrogenolysis). For example, a Cbz group is stable to acid but removed by hydrogenolysis.[8]

  • Milder Acidic Reagents: Investigate if less harsh acidic conditions can accomplish your desired transformation. For example, using a milder Lewis acid instead of a strong Brønsted acid might be sufficient.

  • Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly and at as low a temperature as possible to minimize the amide's exposure to the hydrolytic conditions.

Q3: My amide product appears to be degrading during aqueous workup or purification. What steps can I take to improve its stability?

A3: Workup and purification are common stages where hydrolysis occurs.

  • Neutralize Immediately: If your reaction was run under acidic or basic conditions, neutralize it carefully before extraction.

  • Use Buffered Solutions: During extractions or chromatography, use buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4) instead of pure water or unbuffered acidic/basic washes.

  • Low-Temperature Storage: For particularly sensitive compounds, if you must stop after a cleavage or deprotection step, immediately store the solution at low temperatures (e.g., -20 °C) to completely suppress further hydrolysis.[9]

  • Anhydrous Workup: If your product is compatible, consider a non-aqueous workup to avoid introducing water altogether.

Q4: I am trying to synthesize an amide from a complex carboxylic acid and amine, but the standard coupling conditions are causing hydrolysis of other amide bonds in my molecule. What are some milder alternatives?

A4: Standard coupling reagents can sometimes require conditions that are too harsh for complex molecules. Consider these milder approaches:

  • Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride in situ creates a highly reactive intermediate that couples efficiently with amines, often under very mild conditions.[10] Reagents like TFFH or BTFFH are effective for this purpose, especially for sterically hindered substrates.[10]

  • Boronic Acid Catalysis: Certain boronic acids can catalyze the direct amidation of carboxylic acids and amines at room temperature with high functional group tolerance.[11] This avoids the need for stoichiometric activating agents that can have side reactions.

Frequently Asked Questions (FAQs)

Q1: What is carboxamide hydrolysis?

A1: Carboxamide hydrolysis is a chemical reaction in which the amide bond (the C-N bond) is cleaved by reacting with water.[7] This reaction breaks the amide into its constituent parts: a carboxylic acid and an amine (or ammonia).[7][12] The process is typically very slow in plain water but is significantly accelerated by the presence of an acid or a base, which acts as a catalyst.[1][13][14]

Q2: Why are amides generally resistant to hydrolysis?

A2: The stability of the amide bond comes from resonance. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group.[1][15] This creates a partial double bond character between the carbonyl carbon and the nitrogen, making the bond stronger and the carbonyl carbon less electrophilic (less attractive to nucleophiles like water).[1][15]

Q3: What is a protecting group, and how can it prevent hydrolysis?

A3: A protecting group is a chemical moiety that is temporarily attached to a functional group (in this case, the amide nitrogen) to render it inert during a chemical reaction.[8] By modifying the amide, a protecting group can prevent the key steps of the hydrolysis mechanism from occurring. After the desired reaction is complete, the protecting group is removed under specific conditions that do not affect the rest of the molecule, restoring the original amide.[16]

Q4: How do I select the appropriate protecting group for my amide?

A4: The key principle for selecting a protecting group is orthogonality . This means the protecting group must be stable under the conditions of your subsequent reaction(s) but easily removable under a different set of conditions that will not harm your molecule.[16] For example, if your reaction requires a strong base, you would choose an acid-labile protecting group like Boc. If your reaction is acid-catalyzed, a base-labile group like Fmoc would be a suitable choice.[8]

Data Presentation

Table 1: Comparison of Common Carboxamide Protecting Groups
Protecting GroupAbbreviationStable ToCleavage ConditionsKey Features
tert-ButyloxycarbonylBocBase, Hydrogenolysis, Mild AcidStrong Acid (e.g., TFA, HCl)[8]Widely used in peptide synthesis; provides good acid lability.
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., 20-50% Piperidine in DMF)[8]Orthogonal to Boc; common in solid-phase peptide synthesis.
CarbobenzyloxyCbzAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[8]Useful when acid- and base-labile groups must be avoided.
4,4'-DimethoxybenzhydrylMbhBaseTrifluoroacetic Acid (TFA)[17]An acid-labile group often used to protect primary amides.
4-(tert-butyldimethylsiloxy)-2-methoxybenzylSiMB---Mild Base (desilylation), Strong Acid, or Oxidation[18][19]A versatile group offering multiple orthogonal deprotection strategies.[19]

Experimental Protocols

Protocol 1: Mild Amide Coupling via an Acyl Fluoride Intermediate This protocol is adapted for challenging couplings involving sterically hindered or electron-deficient substrates.[10]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.3 equiv.) in anhydrous dichloromethane (CH₂Cl₂).

  • Activation: Add BTFFH (1.5 equiv.) to the solution, followed by N,N-diisopropylethylamine (DIPEA, 4.5 equiv.). Stir at room temperature and monitor the formation of the acyl fluoride by an appropriate method (e.g., HPLC, TLC). Formation is typically faster and cleaner in CH₂Cl₂ than in DMF.[10]

  • Coupling: Once acyl fluoride formation is complete, add the amine (1.0 equiv.) to the reaction mixture.

  • Reaction: If the reaction is slow at room temperature, gently heat the mixture (e.g., to 40-80 °C) and continue to monitor for product formation.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Fmoc Deprotection This protocol describes the standard method for removing the Fmoc protecting group from an amide or amine.

  • Dissolution: Dissolve the Fmoc-protected compound in a suitable solvent, typically dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Deprotection: Add a solution of piperidine in DMF (typically 20% v/v) to the reaction mixture.[8] For particularly sensitive substrates, a milder base like 50% morpholine in DMF can be used.[8]

  • Reaction: Stir the reaction at room temperature. The reaction is usually complete within 5-30 minutes. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent and piperidine. The resulting crude product can then be purified, often by precipitation or chromatography, to remove the dibenzofulvene-piperidine adduct byproduct.

Visualizations

Signaling Pathways & Workflows

AmideHydrolysis_Acid Amide Amide (R-CO-NR'R'') ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide 1. Protonation H3O H₃O⁺ Tetrahedral_Int Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Int 2. Nucleophilic Attack H2O_nuc H₂O ProtonTransfer Proton Transfer (to Nitrogen) Tetrahedral_Int->ProtonTransfer 3. Proton Transfer GoodLG Intermediate with Good Leaving Group (-N⁺H₂R'R'') Collapse Collapse of Intermediate GoodLG->Collapse 4. Elimination Products Carboxylic Acid + Ammonium Ion Collapse->Products

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.[12]

AmideHydrolysis_Base Amide Amide (R-CO-NR'R'') Tetrahedral_Int Tetrahedral Intermediate (Anionic) Amide->Tetrahedral_Int 1. Nucleophilic Attack OH OH⁻ Elimination Elimination of Amide Anion Tetrahedral_Int->Elimination 2. Elimination CarboxylicAcid Carboxylic Acid + Amide Anion Deprotonation Acid-Base Reaction (Irreversible) CarboxylicAcid->Deprotonation 3. Deprotonation Products Carboxylate + Amine Deprotonation->Products

Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.[7][20]

ProtectingGroup_Workflow Start Substrate with Sensitive Amide Protect Step 1: Introduce Protecting Group (PG) Start->Protect Protected PG-Protected Substrate Protect->Protected React Step 2: Perform Desired Reaction Protected->React Amide is now inert to reaction conditions Product_Protected PG-Protected Product React->Product_Protected Deprotect Step 3: Remove Protecting Group Product_Protected->Deprotect Use orthogonal conditions Final Final Product with Intact Amide Deprotect->Final

Caption: General Workflow for a Protecting Group Strategy.[16]

References

Validation & Comparative

A Comparative Analysis of Reactivity Between 2,4- and 2,6-Dichloropyrimidines for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2,4-dichloropyrimidine and 2,6-dichloropyrimidine, two critical building blocks in the synthesis of diverse, biologically active molecules. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes in medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity, presents supporting experimental data, details key experimental protocols, and provides visual aids to clarify reaction pathways.

Executive Summary

2,4-Dichloropyrimidine and 2,6-dichloropyrimidine, while both serving as precursors for disubstituted pyrimidines, exhibit distinct reactivity profiles largely governed by the electronic and steric environment of their chlorine substituents. In nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogen positions on the pyrimidine ring is C4(6) > C2 » C5.[1][2]

For 2,4-dichloropyrimidine , this inherent reactivity difference between the C4 and C2 positions leads to challenges and opportunities in regioselectivity. Generally, the C4 position is more susceptible to nucleophilic attack in SNAr reactions.[3] However, this selectivity can be highly sensitive to the nature of the nucleophile, the presence of other substituents on the ring, and the reaction conditions, sometimes favoring substitution at the C2 position or yielding a mixture of isomers.[3][4]

Conversely, 2,6-dichloropyrimidine is a symmetrical molecule, which simplifies the initial monosubstitution, yielding a single product. The primary challenge in the functionalization of 2,6-dichloropyrimidine lies in achieving a second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.

Theoretical Basis for Reactivity

The reactivity of dichloropyrimidines in SNAr reactions is dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, facilitates this attack.

For 2,4-dichloropyrimidine , nucleophilic attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stable Meisenheimer intermediate compared to attack at the C2 position. This stabilization is a key factor in the generally observed preference for C4 substitution.

For 2,6-dichloropyrimidine , both chlorine atoms are electronically equivalent and are positioned for optimal stabilization of the Meisenheimer intermediate by the ring nitrogens, analogous to the C4 position in the 2,4-isomer.

Data Presentation: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While direct side-by-side kinetic data for the reactivity of 2,4- and 2,6-dichloropyrimidine under identical conditions is not extensively reported, a comparative analysis can be drawn from various studies. The following tables summarize representative reaction outcomes.

Table 1: Mono-amination of Dichloropyrimidines
Dichloropyrimidine IsomerNucleophileReaction ConditionsProduct(s)Yield (%)Reference
2,4-DichloropyrimidineN-(acetyl)-phenylenediamineEt3N, THF, 2 h, rt4-substitutedHigh (not specified)N/A
2,4-DichloropyrimidineR-2-(tetrahydrofuran-2-yl)-methylamineEt3N, THF, 2 h, rt3:1 mixture of C4 and C2 substituted products85%N/A
4,6-Dichloropyrimidine*Adamantane-containing aminesK₂CO₃, DMF, 140 °CMono-aminated product60-99%[5]

*Note: 4,6-Dichloropyrimidine is electronically analogous to 2,6-dichloropyrimidine.

Table 2: Regioselectivity in Reactions of 2,4-Dichloropyrimidine
Nucleophile/Reaction TypeReaction ConditionsPredominant IsomerC4:C2 RatioReference
Secondary Aliphatic Amines (Pd-catalyzed)LiHMDS, Pd catalyst, THF, -20 °C to 0 °CC4High (e.g., 99:1)[1]
Aromatic Amines (uncatalyzed)K₂CO₃, DMAc, rtC4High (e.g., 97:3)[1]
Thiophenols (basic conditions)BaseC4FavoredN/A
Tertiary Amines (with C5-EWG)CHCl₃, rtC2Excellent C2 selectivity[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines.

Protocol 1: General Procedure for Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines[5]
  • Reaction Setup: In a reaction vial, combine 4,6-dichloropyrimidine (1.0 equiv.), the adamantane-containing amine (1.0 equiv.), and potassium carbonate (4.0 equiv.).

  • Solvent Addition: Add dimethylformamide (DMF) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 140 °C and stir.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine[1]
  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., dppb, 2 mol%).

  • Reagent Addition: Add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) and the aliphatic secondary amine (1.1 equiv.).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) followed by the slow addition of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv.) as a solution in THF at the specified temperature (e.g., -20 °C or 0 °C).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time, monitoring progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired C4-aminated product.

Mandatory Visualization

G cluster_0 Reactivity of 2,4-Dichloropyrimidine cluster_1 Reactivity of 2,6-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer Intermediate (C4 attack) Meisenheimer Intermediate (C4 attack) 2,4-Dichloropyrimidine->Meisenheimer Intermediate (C4 attack) C4 Attack (Favored) Meisenheimer Intermediate (C2 attack) Meisenheimer Intermediate (C2 attack) 2,4-Dichloropyrimidine->Meisenheimer Intermediate (C2 attack) C2 Attack (Disfavored) Nucleophile (e.g., R₂NH) Nucleophile (e.g., R₂NH) Nucleophile (e.g., R₂NH)->Meisenheimer Intermediate (C4 attack) Nucleophile (e.g., R₂NH)->Meisenheimer Intermediate (C2 attack) Mono-substituted Product Mono-substituted Product Nucleophile (e.g., R₂NH)->Mono-substituted Product 4-Substituted Product 4-Substituted Product Meisenheimer Intermediate (C4 attack)->4-Substituted Product -Cl⁻ More Stable Intermediate More Stable Intermediate Meisenheimer Intermediate (C4 attack)->More Stable Intermediate 2-Substituted Product 2-Substituted Product Meisenheimer Intermediate (C2 attack)->2-Substituted Product -Cl⁻ Less Stable Intermediate Less Stable Intermediate Meisenheimer Intermediate (C2 attack)->Less Stable Intermediate 2,6-Dichloropyrimidine 2,6-Dichloropyrimidine 2,6-Dichloropyrimidine->Mono-substituted Product First Substitution (Facile) Deactivated Ring Deactivated Ring Mono-substituted Product->Deactivated Ring Electron Donating Group Effect Di-substituted Product Di-substituted Product Deactivated Ring->Di-substituted Product Second Substitution (Challenging) Second Nucleophile Second Nucleophile Second Nucleophile->Di-substituted Product

Caption: Comparative reaction pathways for 2,4- and 2,6-dichloropyrimidines.

G start Start with Dichloropyrimidine Isomer snar Nucleophilic Aromatic Substitution (SNAr) start->snar Choose Reaction Type pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Choose Reaction Type reagents_snar Select Nucleophile (Amine, Alkoxide, Thiol) snar->reagents_snar reagents_pd Select Coupling Partner (Boronic Acid, Amine, etc.) and Catalyst System pd_coupling->reagents_pd conditions_snar Optimize Conditions (Solvent, Base, Temperature) reagents_snar->conditions_snar conditions_pd Optimize Conditions (Ligand, Base, Temperature) reagents_pd->conditions_pd product Synthesize Target Molecule conditions_snar->product conditions_pd->product

Caption: General experimental workflow for dichloropyrimidine functionalization.

Conclusion

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidines through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The two chlorine atoms on the pyrimidine ring offer distinct electronic environments, making regioselective functionalization a significant synthetic challenge. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dichloropyrimidines, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of metal catalyst, ligand, and reaction conditions profoundly influences the yield, regioselectivity (C2 vs. C4/C6), and substrate scope of cross-coupling reactions with dichloropyrimidines. Below is a summary of the performance of different catalytic systems for key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For 2,4-dichloropyrimidines, the reaction typically favors substitution at the C4 position due to the higher reactivity of the C4-Cl bond.[1] However, catalyst and ligand choice can influence and even reverse this selectivity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateProductYield (%)C4:C2 SelectivityReference
Pd(PPh₃)₄ (0.5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.252,4-Dichloropyrimidine2-Chloro-4-phenylpyrimidine81>99:1[1]
Pd(OAc)₂ (2 mol%)dppfK₂CO₃NMP/H₂O100242,5-Dichloropyrimidine2-Chloro-5-phenylpyrimidine-C5 selective[2]
Pd(PEPPSI)-IPr (3 mol%)IPrK₂CO₃1,4-Dioxane80242,4-Dichloropyridine*2-Chloro-4-phenylpyridine8510.4:1[3][4]
Pd(OAc)₂ (2 mol%)NoneK₂CO₃NMP/H₂O--2,5-Dichloropyrimidine2-Chloro-5-(4-chlorophenyl)pyrimidine56>99:1 (C5:C2)[2][4]

*Data for 2,4-dichloropyridine is included as a close analogue to demonstrate the utility of this common catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrimidines. The regioselectivity of the amination of dichloropyrimidines is highly dependent on the catalyst system and the nature of the amine.

Catalyst SystemLigandBaseSolventTemp. (°C)SubstrateAmineProductYield (%)C4:C2 SelectivityReference
Pd(OAc)₂dppbLiHMDSToluene1006-Aryl-2,4-dichloropyrimidineMorpholine4-Morpholino-6-aryl-2-chloropyrimidine95>30:1[5]
Pd₂(dba)₃XPhosNaOtBuToluene1006-Aryl-2,4-dichloropyrimidineMorpholine4-Morpholino-6-aryl-2-chloropyrimidine703:1[5]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties onto the pyrimidine core. Similar to other cross-coupling reactions, regioselectivity is a key consideration.

| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Substrate | Alkyne | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | RT | 3,5-Dibromo-2,6-dichloropyridine* | Phenylacetylene | 2,6-Dichloro-3,5-bis(phenylethynyl)pyridine | - |[6][7] |

*Data for a related dihalopyridine is provided to illustrate a typical Sonogashira coupling protocol.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the catalytic systems compared above.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]

In a microwave synthesis vial, 2,4-dichloropyrimidine (0.5 mmol), the corresponding arylboronic acid (0.55 mmol), tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%), and potassium carbonate (1.5 mmol) are combined. 1,4-Dioxane (4 mL) and deionized water (2 mL) are added. The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[5]

In a glovebox, a reaction tube is charged with the 6-aryl-2,4-dichloropyrimidine (0.5 mmol), palladium acetate (0.01 mmol, 2 mol%), and 1,4-bis(diphenylphosphino)butane (dppb) (0.015 mmol, 3 mol%). Toluene (2 mL) is added, followed by the secondary amine (0.6 mmol) and a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 mL, 1.0 mmol). The tube is sealed and heated at 100 °C for the specified time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The product is purified by chromatography.

General Procedure for Sonogashira Coupling[6][7]

To a solution of the dihalopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF), the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added to the mixture. The reaction is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.

Visualizing Catalytic Processes

Diagrams illustrating the fundamental steps of the catalytic cycles and experimental workflows can aid in understanding and implementing these complex reactions.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X Dichloropyrimidine Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-R(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup reaction Reaction (Heating/Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end Regioselectivity_Factors Factors Factors Influencing Regioselectivity Electronic Effects Steric Hindrance Ligand Properties Reaction Conditions Outcome Outcome C2-Substitution C4-Substitution Factors:f0->Outcome:o1 Electron-deficient C4 Factors:f1->Outcome:o0 Bulky group at C5 Factors:f2->Outcome Ligand-controlled selectivity Factors:f3->Outcome Temperature, Solvent

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,6-Dichloropyrimidine-4-Carboxamide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dichloropyrimidine-4-carboxamide scaffold is a key pharmacophore in the development of targeted therapies, particularly in oncology. Its derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer cell proliferation and survival. This guide provides an objective comparison of the preclinical performance of drug candidates based on this and structurally related pyrimidine scaffolds, supported by experimental data from in vitro and in vivo studies.

Data Presentation: A Comparative Analysis

The successful translation of a promising drug candidate from in vitro potency to in vivo efficacy is a critical milestone in drug development. The following tables summarize key quantitative data for representative pyrimidine-based compounds, focusing on their activity as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Table 1: In Vitro vs. In Vivo Activity of a Diaminopyrimidine-Based EGFR Inhibitor (CO-1686, Rociletinib)

ParameterIn Vitro ActivityIn Vivo Activity
Compound CO-1686 (Rociletinib)CO-1686 (Rociletinib)
Target EGFR (mutant-selective)EGFR (mutant-selective)
Metric IC50Tumor Growth Inhibition
Value Potent nM inhibition against EGFRL858R/T790MDose-dependent tumor response in H1975 xenograft models
Cell Line(s) H1975, PC-9, HCC827H1975 (human NSCLC)
Animal Model N/ANude mice

Table 2: In Vitro vs. In Vivo Activity of a Pan-PIM Kinase Inhibitor (AZD1208)

ParameterIn Vitro ActivityIn Vivo Activity
Compound AZD1208AZD1208
Target PIM-1, PIM-2, PIM-3 KinasesPIM Kinase Pathway
Metric IC50Tumor Growth Inhibition
Value PIM-1: 5 nM, PIM-2: 18 nM, PIM-3: 6 nMSignificant anti-tumor activity in multiple myeloma xenograft models
Cell Line(s) KMS-12-BM, MM.1SKMS-12-BM (human multiple myeloma)
Animal Model N/ASCID mice

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of pyrimidine-based drug candidates.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific protein kinase.

Procedure:

  • The purified kinase, a suitable substrate, and varying concentrations of the test compound are combined in the wells of a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • The reaction is terminated, and the amount of product (e.g., phosphorylated substrate or ADP) is measured using a detection reagent.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

In Vitro Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

  • An MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to vehicle-treated control cells, and the IC50 value is determined.

In Vivo Human Tumor Xenograft Model

Principle: This model evaluates the antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.

Procedure:

  • Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length x width²)/2.

  • The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Drug 2,6-Dichloropyrimidine- 4-carboxamide Derivative Drug->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

PIM_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PIM PIM Kinase Bad Bad PIM->Bad phosphorylates Drug 2,6-Dichloropyrimidine- 4-carboxamide Derivative Drug->PIM pBad p-Bad Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 sequesters Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the PIM kinase signaling pathway, promoting apoptosis.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis kinase_assay Kinase Inhibition Assay (IC50) synthesis->kinase_assay cell_viability Cell Viability Assay (IC50) kinase_assay->cell_viability pk_studies Pharmacokinetic Studies cell_viability->pk_studies xenograft Xenograft Efficacy Studies pk_studies->xenograft toxicity Toxicity Assessment xenograft->toxicity

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-4-carboxamide analogs, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to facilitate the rational design of novel and potent therapeutic agents. The analogs discussed herein are often synthesized from a common intermediate, 2,6-dichloropyrimidine-4-carboxamide, highlighting the versatility of this core structure in accessing a diverse range of biological targets.

Quantitative SAR Data Comparison

The following table summarizes the in vitro activity of a series of pyrimidine-4-carboxamide analogs as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators.[1][2][3] The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionpIC50 (NAPE-PLD)
1 (LEI-401) Cyclopropylmethyl(S)-3-Phenylpiperidin-1-yl(S)-3-Hydroxypyrrolidin-1-yl7.9
2 (Hit) N-MethylphenethylamineMorpholineCyclopropylmethyl5.8
3 N-MethylphenethylamineMorpholinePyridin-2-yl< 5.0
4 N-MethylphenethylamineMorpholinePyridin-3-yl< 5.0
5 N-MethylphenethylamineMorpholinePyrimidin-5-yl< 5.0
6 N-MethylphenethylamineMorpholine1,3,5-Triazin-2-yl< 5.0
19 N-Methylphenethylamine(S)-3-Phenylpiperidin-1-ylCyclopropylmethyl6.3
33 CyclopropylmethylMorpholineCyclopropylmethyl5.9
69 (S)-3-Phenylpiperidin-1-ylMorpholineCyclopropylmethyl6.5
71 N-MethylphenethylamineN-Methylphenethylamine(S)-3-Hydroxypyrrolidin-1-yl6.8
97 N-MethylphenethylamineMorpholinePyrazol-1-yl< 5.0
98 N-MethylphenethylamineMorpholineImidazol-1-yl< 5.0
99 N-MethylphenethylamineMorpholinePhenol< 5.0

Data extracted from Mock et al., J. Med. Chem. 2020.[1][2][3]

Experimental Protocols

NAPE-PLD Inhibition Assay

The inhibitory potency of the pyrimidine-4-carboxamide analogs against human NAPE-PLD was determined using a fluorescence-based assay. The protocol is summarized below:

  • Enzyme and Substrate Preparation: A stable cell line overexpressing human NAPE-PLD was used as the enzyme source. The fluorescently labeled substrate, N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)phosphatidylethanolamine (NBD-NAPE), was used to monitor enzyme activity.

  • Assay Procedure: The assay was performed in a 384-well plate format. Test compounds were pre-incubated with the enzyme in an assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl2, and 0.005% Triton X-100) for 15 minutes at room temperature.

  • Initiation and Measurement: The enzymatic reaction was initiated by the addition of the NBD-NAPE substrate. The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 460 nm and 535 nm, respectively.

  • Data Analysis: The initial reaction rates were determined from the linear phase of the fluorescence signal progression. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software. The pIC50 values were then calculated as the negative logarithm of the IC50 values. Each experiment was performed in duplicate.[1][2]

Visualizing Synthetic and Biological Pathways

General Synthetic Workflow for Pyrimidine-4-Carboxamide Analogs

The following diagram illustrates a common synthetic route for the preparation of the pyrimidine-4-carboxamide analogs, starting from orotic acid. This workflow highlights the sequential substitution at different positions of the pyrimidine core, allowing for the generation of a diverse chemical library for SAR studies.[1][2]

synthetic_workflow orotic_acid Orotic Acid acyl_chloride Acyl Chloride Intermediate orotic_acid->acyl_chloride POCl3 amide_intermediate Amide Intermediate (R1-NH2 addition) acyl_chloride->amide_intermediate R1-NH2 dichloro_pyrimidine 2,4-Dichloropyrimidine Intermediate amide_intermediate->dichloro_pyrimidine Chlorination mono_substituted Mono-substituted Pyrimidine (R3-Nucleophile addition) dichloro_pyrimidine->mono_substituted Regioselective Substitution (R3) final_product Final Pyrimidine-4-carboxamide (R2-Nucleophile addition) mono_substituted->final_product Substitution (R2)

Caption: General synthetic scheme for pyrimidine-4-carboxamide analogs.

NAPE-PLD Signaling Pathway

This diagram illustrates the role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs), which are a class of lipid signaling molecules. Inhibition of NAPE-PLD by the described pyrimidine-4-carboxamide analogs leads to a reduction in NAE levels, which can modulate various physiological processes.

nape_pld_pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAEs N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAEs Hydrolysis NAPE_PLD NAPE-PLD NAPE_PLD->NAPE Substrate Receptors Cannabinoid Receptors (CB1/CB2) PPARα NAEs->Receptors Activation Inhibitor Pyrimidine-4-carboxamide Inhibitors (e.g., LEI-401) Inhibitor->NAPE_PLD Inhibition Physiological_Effects Modulation of Pain, Inflammation, Mood Receptors->Physiological_Effects Downstream Signaling

Caption: NAPE-PLD signaling pathway and point of inhibition.

Conclusion

The structure-activity relationship studies of pyrimidine-4-carboxamide analogs reveal critical insights for designing potent and selective inhibitors for various biological targets. For NAPE-PLD inhibitors, the SAR indicates that:

  • R1 Position: Small, constrained alkyl groups like cyclopropylmethyl are well-tolerated.

  • R2 Position: The introduction of a conformationally restricted group, such as (S)-3-phenylpiperidine, significantly enhances potency compared to more flexible moieties like N-methylphenethylamine.[3]

  • R3 Position: Substitution with a hydrophilic and structurally defined group like (S)-3-hydroxypyrrolidine improves both potency and drug-like properties.[3]

This guide serves as a foundational resource for researchers in the field, providing a clear comparison of analog performance and the methodologies required for their evaluation. The versatility of the pyrimidine-4-carboxamide scaffold, coupled with a systematic understanding of its SAR, will undoubtedly continue to yield novel therapeutic candidates.

References

Novel ERK Inhibitor BVD-523 Demonstrates Superior Efficacy Over Established MEK Inhibitor Trametinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In a significant advancement for oncology research, the novel ERK1/2 inhibitor, BVD-523 (ulixertinib), has shown promising preclinical efficacy, outperforming the established MEK inhibitor, trametinib, in key cancer cell line models. This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the head-to-head performance of these two inhibitors, supported by experimental data and detailed methodologies.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation and survival.[1][2] Its dysregulation is a common driver in a multitude of human cancers.[1][2] While MEK inhibitors like trametinib have been a cornerstone of targeted therapy, the emergence of resistance remains a significant clinical hurdle.[3] The development of inhibitors targeting the downstream kinase ERK, such as BVD-523, offers a potential strategy to overcome this resistance.[3]

Comparative Efficacy of BVD-523 and Trametinib

Preclinical studies have demonstrated that BVD-523, a potent and selective, ATP-competitive inhibitor of ERK1/2, exhibits significant anti-proliferative activity across various cancer cell lines.[3][4] A key study directly compared the emergence of resistance to BVD-523 with that of trametinib in the BRAFV600E-mutant A375 melanoma cell line. The results indicated that resistance to trametinib developed more rapidly and at lower drug concentrations compared to BVD-523.[3]

Furthermore, in A375 cells with acquired resistance to a combination of BRAF (dabrafenib) and MEK (trametinib) inhibitors, BVD-523 retained significant activity. The IC50 (half-maximal inhibitory concentration) for BVD-523 showed only a modest 2.5-fold increase in the resistant cells compared to the parental line, whereas trametinib's IC50 shifted by a substantial 13.5-fold.[3]

Below is a summary of the comparative in vitro efficacy of BVD-523 and trametinib in the A375 human melanoma cell line.

InhibitorTargetA375 Parental IC50 (µM)A375 BRAF/MEK Inhibitor-Resistant IC50 (µM)Fold Change in IC50
BVD-523 (Ulixertinib) ERK1/2~0.02~0.052.5
Trametinib MEK1/2~0.001~0.013513.5

Data synthesized from preclinical studies.[3] Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib Trametinib->MEK BVD523 BVD-523 BVD523->ERK

Caption: The MAPK/ERK signaling cascade and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Cell Viability Assay (MTT) cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Add Novel Inhibitor (BVD-523) & Known Drug (Trametinib) at varying concentrations A->B C Incubate for 72 hours B->C D Add MTT Reagent to wells C->D E Incubate for 4 hours (Formazan crystal formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC50 values H->I

Caption: Workflow for determining inhibitor IC50 using an MTT assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BVD-523 and trametinib.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A375)

  • 96-well tissue culture plates

  • Complete culture medium

  • BVD-523 and Trametinib stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilizing solution (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: A serial dilution of BVD-523 and trametinib is prepared. The culture medium is removed from the wells and replaced with medium containing the inhibitors at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[5] During this time, metabolically active cells convert the yellow MTT to purple formazan crystals.[2][5]

  • Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7] The plate is gently agitated to ensure complete solubilization.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is calculated using non-linear regression analysis.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of its target kinase.

Materials:

  • Recombinant active ERK2 or MEK1 protein

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer

  • BVD-523 and Trametinib stock solutions

  • Method for separating phosphorylated substrate from ATP (e.g., phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Reaction Setup: The kinase reaction is set up in a microcentrifuge tube or multi-well plate. The reaction mixture typically contains the kinase reaction buffer, the recombinant kinase, the specific substrate, and the inhibitor (BVD-523 or trametinib) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP (a mixture of cold and radiolabeled ATP).[1][8]

  • Incubation: The reaction is allowed to proceed for a set period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped, often by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: The phosphocellulose paper is washed multiple times to remove the unreacted radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[8]

  • Data Analysis: The kinase activity is calculated based on the amount of incorporated radioactivity. The percentage of inhibition is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated.

These findings underscore the potential of BVD-523 as a valuable therapeutic agent, particularly in cancers that have developed resistance to upstream MAPK pathway inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.

References

Cross-reactivity profiling of kinase inhibitors derived from 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from a pyrimidine scaffold. Due to the limited availability of public data on inhibitors specifically derived from 2,6-Dichloropyrimidine-4-carboxamide, this guide will focus on a closely related and well-characterized class: aminopyrimidine inhibitors derived from 2,4-dichloropyrimidine. We will use the potent and selective TANK-binding kinase 1 (TBK1) inhibitor, GSK8612 , as a representative example to illustrate kinome-wide selectivity and provide supporting experimental methodologies.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it a versatile starting point for inhibitor design.[1] However, this same property can also lead to poor selectivity, as the ATP-binding pocket is conserved across many kinases.[1] Understanding the cross-reactivity profile of a pyrimidine-based inhibitor is therefore critical for assessing its therapeutic potential and predicting off-target effects.

This guide presents selectivity data for GSK8612, a potent inhibitor of TBK1, and compares its activity against other kinases. We also provide detailed protocols for two common methods used to generate such data: a competition binding assay (KINOMEscan®) and a biochemical kinase assay (ADP-Glo™).

Data Presentation: Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A highly selective inhibitor minimizes the potential for off-target effects, leading to a better safety profile. The following tables summarize the cross-reactivity data for the representative aminopyrimidine inhibitor, GSK8612, against a panel of kinases.

Table 1: Primary Target and High-Affinity Off-Targets of GSK8612

This table highlights the primary target of GSK8612 and other kinases that are significantly inhibited. The data is derived from kinome-wide profiling performed at a concentration of 1 µM.[2][3] Lower percentage of control values indicate stronger binding.

Kinase TargetGene SymbolKinase Family% of Control @ 1µM
TANK-Binding Kinase 1TBK1IKK<10%
Iota-type protein kinase CIKBKE (IKKε)IKK<10%
Serine/threonine-protein kinase 17BSTK17BCAMK10-20%
Bone morphogenetic protein 2-inducible protein kinaseBMP2KCAMK20-30%

Data is interpreted from graphical representations in referenced literature and represents approximate inhibition bins.[2][3]

Table 2: Comparison with Alternative Pyrimidine-Based Inhibitors

To provide context, the primary targets and key off-targets of other well-known pyrimidine-based inhibitors are listed below. This illustrates how structural modifications to the pyrimidine scaffold can alter the selectivity profile.

Compound NamePrimary Target(s)Key Off-Targets (>90% Inhibition @ 10µM)Reference
MRT67307 TBK1, IKBKE, ULK1, ULK2AAK1, CAMKK2, MARK3, NUAK1, SIK2, etc.[1]
BX-912 PDK1, TBK1, IKBKEAAK1, BRSK2, GAK, MARK2, MARK3, etc.[2][3]

Experimental Protocols

Accurate and reproducible data is the foundation of drug discovery. The following are detailed methodologies for key experiments used in kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay (DiscoverX)

This method is used to quantify the binding affinity of a test compound against a large panel of kinases. It measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.

Principle: The assay involves a kinase tagged with DNA, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[4]

Detailed Protocol:

  • Reagent Preparation: Kinases are expressed as fusions with a DNA tag. A proprietary, ATP-site directed ligand is immobilized on a solid support. The test compound (e.g., GSK8612) is serially diluted to various concentrations, typically in DMSO.

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate and incubated to allow binding to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted. The amount of the associated DNA tag is quantified using a standard qPCR protocol.

  • Data Analysis: The amount of kinase captured is measured for each compound concentration and compared to a DMSO (vehicle) control. The results are typically expressed as "% of Control", where a smaller percentage indicates a stronger interaction. Dissociation constants (Kd) can be calculated by fitting the data from an 11-point dose-response curve.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TestCompound Test Compound (e.g., GSK8612) Binding Combine & Incubate: Compound + Kinase + Ligand TestCompound->Binding KinasePanel DNA-Tagged Kinase Panel KinasePanel->Binding ImmobilizedLigand Immobilized Ligand Beads ImmobilizedLigand->Binding Wash Wash Unbound Kinase Binding->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Data Calculate % of Control qPCR->Data Kd Determine Kd (Dose-Response) Data->Kd

ADP-Glo™ Biochemical Kinase Assay (Promega)

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a common method for determining IC50 values of inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, generating ADP. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[5][6]

Detailed Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate (e.g., 384-well). This includes the kinase, the substrate (a peptide or protein), ATP, and the appropriate kinase reaction buffer.

    • Add the test compound at various concentrations (or DMSO for control).

    • Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7]

  • ADP-to-ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP, along with luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[7]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the luminescent signal against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

GSK8612 is a potent inhibitor of TBK1. TBK1 is a key kinase in the innate immune signaling pathway, responsible for activating transcription factors like IRF3 and NF-κB, which lead to the production of type I interferons and other inflammatory cytokines.[6][8]

G cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., cGAS, TLR3) Adaptors Adaptor Proteins (e.g., STING, TRIF) PRR->Adaptors Sense Pathogen/Damage Signals TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB GSK8612 GSK8612 GSK8612->TBK1 Inhibits Nucleus Nuclear Translocation IRF3->Nucleus NFkB->Nucleus Gene Gene Transcription (Type I Interferons, etc.) Nucleus->Gene

References

Head-to-head comparison of different synthetic routes to pyrimidine carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of pyrimidine carboxamides, in particular, is of significant interest due to the diverse biological activities exhibited by this class of compounds. This guide provides a head-to-head comparison of four prominent synthetic routes to pyrimidine carboxamides, offering an objective analysis of their performance supported by experimental data.

Overview of Synthetic Strategies

The synthesis of pyrimidine carboxamides can be broadly categorized into two main approaches: de novo construction of the pyrimidine ring already bearing the carboxamide moiety or its precursor, and post-synthetic functionalization of a pre-formed pyrimidine ring. This guide will delve into the following specific methodologies:

  • Route 1: Biginelli-Type Multicomponent Reaction: A one-pot synthesis that builds the dihydropyrimidine core from an aldehyde, a β-dicarbonyl compound (in this case, an acetoacetanilide to introduce the carboxamide), and a urea or thiourea derivative.

  • Route 2: Palladium-Catalyzed Four-Component Reaction: A modern approach that constructs the pyrimidine ring from an amidine, styrene, and dimethylformamide (DMF), where DMF serves a dual role as a C1 source and an amide source.

  • Route 3: Pinner Synthesis: A classical method involving the condensation of a 1,3-dicarbonyl equivalent with an amidine to form the pyrimidine ring.

  • Route 4: Amide Bond Formation from a Pyrimidine Carboxylic Acid: A post-synthetic modification approach where a pre-existing pyrimidine carboxylic acid is coupled with an amine.

The logical relationship between these synthetic strategies is illustrated in the diagram below.

Synthetic Strategies for Pyrimidine Carboxamides cluster_de_novo De Novo Ring Synthesis cluster_post_synthetic Post-Synthetic Functionalization Biginelli-Type Reaction Biginelli-Type Reaction Pyrimidine Carboxamide Pyrimidine Carboxamide Biginelli-Type Reaction->Pyrimidine Carboxamide Palladium-Catalyzed Reaction Palladium-Catalyzed Reaction Palladium-Catalyzed Reaction->Pyrimidine Carboxamide Pinner Synthesis Pinner Synthesis Pinner Synthesis->Pyrimidine Carboxamide Amide Bond Formation Amide Bond Formation Amide Bond Formation->Pyrimidine Carboxamide Starting Materials Starting Materials Starting Materials->Biginelli-Type Reaction Starting Materials->Palladium-Catalyzed Reaction Starting Materials->Pinner Synthesis Pyrimidine Carboxylic Acid Pyrimidine Carboxylic Acid Starting Materials->Pyrimidine Carboxylic Acid Other Syntheses Pyrimidine Carboxylic Acid->Amide Bond Formation

Caption: Synthetic pathways to pyrimidine carboxamides.

Quantitative Data Comparison

The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Biginelli-Type Multicomponent Reaction

CatalystAldehydeβ-DicarbonylN-SourceConditionsTimeYield (%)
NH₄ClBenzaldehydeCyanoacetamideUrea110°C, Solvent-free25 min92
NH₄Cl4-ChlorobenzaldehydeCyanoacetamideUrea110°C, Solvent-free20 min95
NH₄Cl4-NitrobenzaldehydeCyanoacetamideThiourea110°C, Solvent-free15 min96
UO₂(NO₃)₂·6H₂OBenzaldehydeAcetoacetanilideUreaAcetonitrile, Reflux3 h90
UO₂(NO₃)₂·6H₂O4-ChlorobenzaldehydeAcetoacetanilideUreaAcetonitrile, Reflux2.5 h95
UO₂(NO₃)₂·6H₂OBenzaldehydeAcetoacetanilideUreaMicrowave (160W)15 min94

Table 2: Palladium-Catalyzed Four-Component Reaction

AmidineStyrene DerivativeCatalystOxidantConditionsTime (h)Yield (%)
Benzamidine HClStyrenePd(OAc)₂K₂S₂O₈DMF, 120°C2485
4-Methylbenzamidine HClStyrenePd(OAc)₂K₂S₂O₈DMF, 120°C2482
4-Methoxybenzamidine HCl4-MethylstyrenePd(OAc)₂K₂S₂O₈DMF, 120°C2478

Table 3: Pinner Synthesis

1,3-Dicarbonyl EquivalentAmidineBase/AcidConditionsTimeYield (%)
Ethyl 2-cyano-3-ethoxyacrylateBenzamidine HClNaOEtEthanol, rt12 h85
Diethyl malonateGuanidineNaOEtEthanol, Reflux6 h75
Ethyl acetoacetateAcetamidine HClNaOEtEthanol, Reflux5 h80

Table 4: Amide Bond Formation from Pyrimidine Carboxylic Acid

Pyrimidine Carboxylic AcidAmineCoupling ReagentBaseConditionsTime (h)Yield (%)
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid3-MethoxyanilineEDCI/HOBtDIPEADMF, rt1285
Pyrimidine-2-carboxylic acidAnilineHATUDIPEADMF, rt490
2-Chloropyrimidine-5-carboxylic acidBenzylamineTBTUDIPEACH₂Cl₂, rt688

Experimental Protocols

Route 1: Biginelli-Type Reaction using Ammonium Chloride

A mixture of substituted benzaldehyde (1 mmol), cyanoacetamide (1 mmol), urea or thiourea (1.2 mmol), and ammonium chloride (10 mol%) was heated at 110°C under solvent-free conditions for the specified time (Table 1). After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and triturated with cold water. The resulting solid was filtered, washed with water, and recrystallized from ethanol to afford the pure pyrimidine-5-carboxamide.[1]

Route 2: Palladium-Catalyzed Four-Component Reaction

To a screw-capped tube were added amidine hydrochloride (0.5 mmol), styrene (1.0 mmol), Pd(OAc)₂ (5 mol%), and K₂S₂O₈ (2.0 equiv.). The tube was evacuated and backfilled with argon. Anhydrous DMF (2.0 mL) was added, and the mixture was stirred at 120°C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired pyrimidine carboxamide.[2][3]

Route 3: Pinner Synthesis of 2-Phenyl-4-amino-5-ethoxycarbonylpyrimidine

To a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol) was added benzamidine hydrochloride (1.56 g, 10 mmol). The mixture was stirred for 30 minutes at room temperature, and then ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) was added. The reaction mixture was stirred at room temperature for 12 hours. The precipitated solid was filtered, washed with cold ethanol, and dried to give the product. This ester can be subsequently hydrolyzed to the carboxylic acid and then converted to the carboxamide.

Route 4: Amide Bond Formation using EDCI/HOBt

To a solution of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1 mmol) in DMF (10 mL) were added EDCI (1.2 mmol), HOBt (1.2 mmol), and DIPEA (3 mmol). The mixture was stirred at room temperature for 30 minutes. Then, 3-methoxyaniline (1.1 mmol) was added, and the reaction mixture was stirred at room temperature for 12 hours. The reaction mixture was poured into water, and the product was extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford the desired N-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.

Head-to-Head Comparison

FeatureBiginelli-Type ReactionPalladium-Catalyzed ReactionPinner SynthesisAmide Bond Formation
Complexity One-pot, simple setupRequires catalyst and oxidant, inert atmosphereRelatively simple, sensitive to moistureTwo-step (acid synthesis + coupling), requires coupling reagents
Atom Economy HighModerateHighModerate
Substrate Scope Wide range of aldehydes and active methylene compoundsLimited to specific amidines and styrenes in published examplesBroad for 1,3-dicarbonyls and amidinesDependent on the availability of the pyrimidine carboxylic acid
Reaction Conditions Can be harsh (high temp), but microwave and solvent-free options existHigh temperature, long reaction timesGenerally mild to moderateGenerally mild
Reagent Cost & Availability Readily available and inexpensive starting materialsPalladium catalyst can be expensiveReadily available starting materialsCoupling reagents can be expensive
Key Advantages High convergence, operational simplicity, direct formation of the carboxamideNovel C-H activation strategy, use of DMF as a versatile synthonClassical and well-established, good yieldsModular, allows for late-stage diversification of the amide group
Key Disadvantages Often produces dihydropyrimidines requiring a subsequent oxidation stepHigh catalyst loading, long reaction times, limited scope demonstratedCan be sensitive to reaction conditions (e.g., moisture)Requires prior synthesis of the pyrimidine carboxylic acid

Conclusion

The choice of synthetic route to pyrimidine carboxamides is highly dependent on the specific target molecule, available starting materials, and desired scale of the synthesis.

  • The Biginelli-type reaction offers a highly efficient and atom-economical one-pot approach for the synthesis of dihydropyrimidine carboxamides, which can be readily oxidized to the corresponding aromatic pyrimidines. Its operational simplicity and the use of inexpensive starting materials make it an attractive method, especially with modern improvements such as microwave-assisted and solvent-free conditions.[4]

  • The Palladium-catalyzed four-component reaction represents an innovative approach utilizing C-H activation and a dual role for DMF.[2][3] While it showcases modern synthetic strategies, the current scope appears somewhat limited, and the reaction conditions are relatively harsh.

  • The Pinner synthesis is a robust and classical method for constructing the pyrimidine ring. Its main advantage lies in its reliability and the use of readily accessible building blocks. However, like the Biginelli reaction, it may require a subsequent functional group manipulation to install the carboxamide if not directly incorporated.

  • Amide bond formation from a pre-formed pyrimidine carboxylic acid is the most modular approach. It is particularly well-suited for late-stage diversification in drug discovery programs, where a common pyrimidine core can be coupled with a variety of amines to generate a library of analogues. The wide availability of efficient coupling reagents facilitates this transformation, although it adds a step to the overall sequence and can increase costs.

Ultimately, for the rapid and convergent synthesis of a focused set of pyrimidine carboxamides from simple building blocks, the Biginelli-type reaction is often the most practical choice. For creating diverse libraries of analogues from a common intermediate, the post-synthetic amide bond formation strategy is superior. The palladium-catalyzed and Pinner routes offer valuable alternatives with their own unique advantages and are important tools in the synthetic chemist's arsenal.

References

A Comparative Guide to Computational Docking of Pyrimidine-4-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational docking studies performed on pyrimidine-4-carboxamide and related pyrimidine derivatives. The aim is to offer a consolidated view of their potential as inhibitors for various therapeutic targets, supported by quantitative data from recent in silico research. The document details the methodologies employed in these computational experiments and visualizes key workflows relevant to the drug discovery process.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various molecular docking studies, highlighting the binding affinities of different pyrimidine derivatives against a range of protein targets implicated in diseases like cancer and bacterial infections. A lower binding energy score typically indicates a more favorable and stable interaction between the ligand and the target protein.

Derivative Class / CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions / Software
Pyrimidine Analogues (Ax1, Ax9, Ax10)Cyclin-Dependent Kinase 8 (CDK8) (5FGK)-8.5 to -9.2Hydrogen bonds, Hydrophobic interactions / AutoDock
Pyrimidine Derivative (Compound 7c)Dihydrofolate Reductase (DHFR)Not specified (Good interaction reported)Interaction with active site cavities / Molecular Docking Simulation
4,6-Disubstituted Pyrimidine (Compound 14)Microtubule Affinity-Regulating Kinase 4 (MARK4) (5ES1)-10.12Not specified / Molecular Docking and MD Simulation
Pyrido[2,3-d]pyrimidine (Compound 7c)SARS-CoV-2 Main Protease (Mpro)-7.9Not specified / AutoDock Vina
Pyrido[4,3-d]pyrimidine (Compound 10k)KRAS-G12D (7RPZ)-9.85Homopiperazine-mediated interactions with Glu92/His95 / Sybyl 2.0

Experimental Protocols: A Synthesized Molecular Docking Methodology

The protocols described below represent a generalized workflow synthesized from methodologies reported in multiple computational studies involving pyrimidine derivatives.[1] This serves as a guide to the standard procedures in such in silico experiments.

1. Software and Resources:

  • Docking Software: AutoDock Vina and AutoDock 4.2 are frequently used for docking simulations.[2]

  • Preparation & Visualization: AutoDockTools (ADT) is used for preparing protein and ligand files, while Discovery Studio, PyMOL, or UCSF Chimera are used for visualizing the results.[2]

  • Structure Databases: 3D crystallographic structures of target proteins are retrieved from the Protein Data Bank (PDB). Ligand structures can be sourced from databases like PubChem or ZINC, or drawn using software like ChemDraw.[1][2]

2. Target Protein Preparation:

  • Retrieval: The 3D structure of the target protein (e.g., a specific kinase or enzyme) is downloaded from the PDB database.[2]

  • Cleaning: Water molecules, co-crystallized ligands, and any ions not essential for the binding interaction are typically removed from the PDB file.[1]

  • Protonation: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurately calculating interactions like hydrogen bonds.[2]

  • Charge Assignment: Kollman charges are assigned to the protein atoms. The prepared structure is then saved in the PDBQT file format, which is required by AutoDock.[1]

3. Ligand Preparation:

  • Structure Generation: The 2D structures of the 2,6-Dichloropyrimidine-4-carboxamide derivatives are drawn and converted to 3D structures.

  • Energy Minimization: The 3D structures are optimized to their lowest energy conformation using computational chemistry programs.[1]

  • File Format Conversion: Ligands are saved in a compatible format (e.g., PDBQT), with rotatable bonds defined to allow for conformational flexibility during the docking simulation.[2]

4. Docking Simulation:

  • Grid Box Generation: A 3D grid box is defined around the active site of the target protein.[1] The dimensions and center of this box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding orientations within that space.[1]

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm for docking calculations in AutoDock.[1] It searches for the best ligand conformations and orientations.[1]

  • Execution: The docking simulation is run a sufficient number of times (e.g., 50-100 runs) to ensure a comprehensive search of the conformational space and to increase the confidence in the predicted binding mode.[1]

5. Analysis of Results:

  • Binding Energy: The primary output is the binding affinity, typically reported in kcal/mol.[2] The pose with the most negative binding energy is generally considered the most favorable.[3]

  • Pose Visualization: The predicted binding poses are visualized using software like PyMOL or Discovery Studio.[2]

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the top-ranked ligand pose and the amino acid residues of the protein's active site are analyzed to understand the structural basis of the binding.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common workflows and biological pathways relevant to the study of pyrimidine-based inhibitors.

G Computational Docking and Drug Discovery Workflow cluster_phase1 Target Identification & Preparation cluster_phase2 Ligand Preparation cluster_phase3 In Silico Simulation cluster_phase4 Analysis & Validation Target_Selection 1. Target Identification (e.g., Kinase, DHFR) Protein_Prep 2. Protein Preparation (from PDB) Target_Selection->Protein_Prep Docking 5. Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_DB 3. Ligand Database (Pyrimidine Derivatives) Ligand_Prep 4. 3D Structure Generation & Energy Minimization Ligand_DB->Ligand_Prep Ligand_Prep->Docking Analysis 6. Analysis of Results (Binding Energy & Pose) Docking->Analysis Validation 7. Hit Identification & Experimental Validation Analysis->Validation

Caption: A generalized workflow for in silico drug discovery.

G Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Kinase_A Downstream Kinase 1 (e.g., RAF) Receptor->Kinase_A activates Kinase_B Downstream Kinase 2 (e.g., MEK) Kinase_A->Kinase_B activates Effector Effector Protein (e.g., ERK) Kinase_B->Effector activates Response Cellular Response (Proliferation, Survival) Effector->Response Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase_A inhibition

Caption: A typical kinase signaling cascade targeted by inhibitors.

References

Assessing the metabolic stability of compounds derived from 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of compounds derived from the pyrimidine-4-carboxamide scaffold. The data presented herein is crucial for the selection and optimization of drug candidates by providing insights into their pharmacokinetic profiles.

Introduction to Metabolic Stability in Drug Discovery

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450s, often exhibit poor pharmacokinetic properties, limiting their therapeutic potential. Early assessment of metabolic stability using in vitro models like human liver microsomes (HLM) is therefore an essential step in the drug discovery process. This guide focuses on pyrimidine-4-carboxamide derivatives, a class of compounds with diverse biological activities.

In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a representative pyrimidine-4-carboxamide derivative in human, rat, and dog liver microsomes. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.

Compound IDSpeciest½ (min)CLint (mL/min/mg protein)
NHPPC¹Human>600.0214
Rat>600.0233
Dog0.80.1204

¹NHPPC: N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide[1]

Discussion of Metabolic Stability

The data indicates that NHPPC is highly stable in human and rat liver microsomes, with a half-life exceeding 60 minutes and low intrinsic clearance.[1] In contrast, the compound is rapidly metabolized in dog liver microsomes, with a very short half-life of 0.8 minutes and high intrinsic clearance.[1] This significant species difference in metabolism is a crucial consideration for the selection of appropriate animal models for further preclinical development.

Experimental Protocols

Human Liver Microsome (HLM) Stability Assay

The in vitro metabolic stability of the compounds is assessed using a standardized human liver microsome assay. A detailed protocol is provided below.

1. Reagents and Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Pooled human liver microsomes (e.g., 0.5 mg/mL)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • A reaction mixture containing human liver microsomes in phosphate buffer is prepared.

  • The test compound is added to the reaction mixture at a final concentration (e.g., 1 µM).

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is collected for LC-MS/MS analysis.

3. Data Analysis:

  • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of the curve is used to determine the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Buffer, Microsomes, Cofactors, Compound) mix Prepare Reaction Mixture reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate Reaction (Add NADPH) preincubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points quench Quench Reaction (Add Acetonitrile) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate % Remaining lcms->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results

Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates a simplified signaling pathway concept related to the target of LEI-401, NAPE-PLD, and its role in endocannabinoid metabolism.

NAPESignaling cluster_synthesis Anandamide Synthesis cluster_degradation Anandamide Degradation cluster_signaling Signaling NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD PA Phosphatidic Acid NAPE->PA NAPE-PLD ArachidonicAcid Arachidonic Acid Anandamide->ArachidonicAcid FAAH Ethanolamine Ethanolamine Anandamide->Ethanolamine FAAH CB1R CB1 Receptor Anandamide->CB1R activates NeuronalEffects Neuronal Effects (e.g., emotional behavior) CB1R->NeuronalEffects NAPE_PLD NAPE-PLD LEI401 LEI-401 (Inhibitor) LEI401->NAPE_PLD inhibits FAAH FAAH

NAPE-PLD in Anandamide Biosynthesis and Signaling

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dichloropyrimidine-4-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dichloropyrimidine-4-carboxamide, ensuring the well-being of laboratory personnel and adherence to regulatory standards. The information presented is based on established best practices for hazardous chemical waste management and data from structurally similar compounds.

Core Safety and Disposal Principles

General Handling Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Hazard Profile of Structurally Related Compounds

To better understand the potential hazards of this compound, the following table summarizes the documented hazards of similar dichloropyrimidine derivatives. This information should be used to inform a conservative approach to handling and disposal.

Compound NameCAS NumberPrimary Hazards
4,6-Dichloropyrimidine1193-21-1Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.
2-Amino-4,6-dichloropyrimidine56-05-3Causes skin and serious eye irritation. May cause respiratory irritation.
Methyl 2,4-dichloropyrimidine-6-carboxylate6299-85-0Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
4,6-Dichloropyrimidine-5-carboxylic acid87600-98-4Causes skin and serious eye irritation. May cause respiratory irritation.
2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde5604-46-6Causes skin and serious eye irritation. May cause respiratory irritation.

This data is compiled from various safety data sheets and should be used as a general guideline for assessing the potential risks of this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be made of a material compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should also be placed in the designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealable hazardous waste container intended for halogenated organic solvents.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., corrosive, irritant).

2. Incompatible Materials:

  • Do not mix this compound waste with incompatible materials. Based on similar compounds, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1][2][3] Mixing with incompatible substances can lead to dangerous chemical reactions.

3. Temporary Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry.

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to contain any potential leaks.

4. Final Disposal:

  • The final disposal of this compound must be handled by a licensed and approved waste disposal company.[1][2][3][4][5]

  • Never dispose of this chemical down the drain or in the regular trash.[6]

  • Provide the waste disposal contractor with a comprehensive and accurate description of the waste, including its chemical composition and any known or suspected hazards.

  • The recommended method of disposal for similar chlorinated compounds is controlled incineration by a licensed facility, often with flue gas scrubbing to neutralize harmful byproducts like hydrogen chloride gas.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible separate_containers Use Separate, Clearly Labeled Containers for Incompatible Wastes check_incompatible->separate_containers Yes store_waste Store in a Secure, Ventilated Hazardous Waste Area with Secondary Containment check_incompatible->store_waste No separate_containers->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor store_waste->contact_ehs provide_info Provide Accurate Waste Information (Chemical Name, Hazards) contact_ehs->provide_info end End: Waste Collected by Authorized Personnel for Final Disposal provide_info->end

Caption: A workflow for the safe disposal of this compound.

Experimental Protocols for Degradation

Currently, there are no established and verified experimental protocols for the routine laboratory degradation or neutralization of this compound. Research into the biodegradation of other chlorinated aromatic compounds is ongoing, but these methods are not suitable for standard laboratory waste disposal and should not be attempted without specialized equipment and expertise.[7][8][9][10] Therefore, reliance on a professional waste disposal service remains the only approved method.

By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment.

References

Essential Safety and Operational Guide for 2,6-Dichloropyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,6-Dichloropyrimidine-4-carboxamide (CAS No. 98136-42-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemically resistant gloves (e.g., nitrile rubber).
Protective ClothingFire/flame resistant and impervious clothing.[1] A lab coat should be worn.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Donning PPE :

    • Before handling the compound, put on all required personal protective equipment as specified in the table above.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[1]

    • Do not breathe dust, mist, gas, or vapors.[1]

    • Avoid all contact with skin and eyes.[1]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Storage :

    • Store the compound in a tightly closed container.[1]

    • Keep the container in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials.

  • Emergency Procedures :

    • In case of skin contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

    • In case of eye contact : Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

    • If inhaled : Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.

    • If ingested : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, closed, and properly labeled container.

  • Disposal Method :

    • Arrange for disposal through an approved waste disposal plant.[2][3]

    • Adhere to all appropriate local, state, and federal laws and regulations for hazardous waste disposal.

  • Environmental Precautions :

    • Prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal Plan cluster_emergency Emergency Actions prep1 Ensure access to safety shower and eyewash station prep2 Work in a well-ventilated area (fume hood) prep1->prep2 ppe Don appropriate PPE prep2->ppe handle Handle compound: avoid dust, inhalation, and contact ppe->handle storage Store in a cool, dry, well-ventilated area in a closed container handle->storage contact Skin/Eye Contact handle->contact inhalation Inhalation handle->inhalation ingestion Ingestion handle->ingestion collect Collect waste in a labeled, sealed container storage->collect dispose Dispose of via an approved waste disposal plant collect->dispose first_aid_contact Seek medical attention contact->first_aid_contact Wash/Rinse first_aid_air Seek medical attention inhalation->first_aid_air Move to fresh air first_aid_ingest Seek medical attention ingestion->first_aid_ingest Rinse mouth

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.